Product packaging for Cesium;oxygen(2-);titanium(4+)(Cat. No.:)

Cesium;oxygen(2-);titanium(4+)

Cat. No.: B13958996
M. Wt: 196.772 g/mol
InChI Key: WMRRGFKAQUKRPY-UHFFFAOYSA-N
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Description

Cesium;oxygen(2-);titanium(4+) is a useful research compound. Its molecular formula is CsOTi+3 and its molecular weight is 196.772 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cesium;oxygen(2-);titanium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium;oxygen(2-);titanium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsOTi+3 B13958996 Cesium;oxygen(2-);titanium(4+)

Properties

Molecular Formula

CsOTi+3

Molecular Weight

196.772 g/mol

IUPAC Name

cesium;oxygen(2-);titanium(4+)

InChI

InChI=1S/Cs.O.Ti/q+1;-2;+4

InChI Key

WMRRGFKAQUKRPY-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Ti+4].[Cs+]

Origin of Product

United States

Contextualization Within Advanced Materials Science and Research Significance

Evolution of Alkali Metal Titanates in Functional Materials Research

Alkali metal titanates are a class of layered materials composed of titania (titanium oxide) nanosheets and alkali cations that balance the charge. hep.com.cn These materials are considered a unique form of nanostructured titania due to their distinct nanostructures and chemical properties. hep.com.cn The versatility of layered alkali titanates stems from their unique structures, such as nanosheets, and their anisotropic particle shapes, which sets them apart from more common forms of titanium dioxide like anatase and rutile. hep.com.cnresearchgate.net

The development of various synthetic methods, including solid-state reactions, flux methods, and hydrothermal reactions, has allowed for control over the particle shape and size of these materials. researchgate.net Layered alkali titanates, with the general formula A₂TiₙO₂ₙ₊₁, where A represents an alkali metal, possess high cation exchange capacities. hep.com.cn This property makes them promising for applications such as adsorbents and solid electrolytes. hep.com.cn

Researchers have extensively investigated the preparation of layered alkali titanates and their hybridization with other materials to enhance their performance and discover new functionalities. hep.com.cn These materials and their protonated forms have been utilized in various applications, including:

Batteries hep.com.cn

Solar cells hep.com.cn

Ion exchange, adsorption, and separation hep.com.cn

Catalysis and photocatalysis hep.com.cnresearchgate.net

The ability to exfoliate layered alkali titanates into nanosheets has opened up possibilities for creating thin films and porous heterostructured particles. hep.com.cnacs.org

Role of Cesium in Perovskite and Layered Titanium Oxide Structures

Cesium plays a crucial role in both perovskite and layered titanium oxide structures, influencing their properties and potential applications.

In perovskite structures , which have the general formula ABX₃, cesium can occupy the 'A' site. wikipedia.org A notable example is the lead-free double perovskite Cs₂TiX₆ (where X is a halide), which has garnered interest for its potential in eco-friendly and stable solar cells. mdpi.commdpi.com The double perovskite structure of these materials contributes to good mechanical and thermal stability, a tunable energy bandgap, and excellent optical absorption. mdpi.com Research has shown that Cs₂TiBr₆, for instance, has a bandgap of approximately 1.8 eV and is a promising candidate for photovoltaic applications. mdpi.comresearchgate.net The incorporation of cesium in perovskite solar cells has been shown to improve stability and efficiency. nih.govresearchgate.net

In layered titanium oxide structures , cesium ions are located in the interlayer spaces of the titanate sheets. researchgate.nettandfonline.com The size of the alkali metal ion, such as cesium, influences the interlayer spacing. acs.orgnih.govutwente.nl While a larger ion like cesium can increase the interlayer distance, it doesn't always lead to the best performance in applications like sodium-ion batteries, as it can hinder ion diffusion. acs.orgnih.govutwente.nl Lepidocrocite-type layered titanates containing cesium, with the general formula AₓTi₂₋yMᵧO₄ (where A can be Cs), have shown potential as catalysts and electroactive components. researchgate.nettandfonline.com The specific composition Cs₂Ti₆O₁₃ adopts a layered lepidocrocite-type structure. researchgate.net

The ion-exchange properties of layered cesium titanates are also significant. researchgate.net They can be used to collect metal ions from water and as a pathway for functionalization. researchgate.net For example, thin films of a layered titanate have been prepared by exfoliating CsₓTi(₂-ₓ/₄)□ₓ/₄O₄, demonstrating the potential for creating functional nanostructured materials. acs.org

Current Research Frontiers and Emerging Challenges in Cesium Titanium Oxide Materials

Current research on cesium titanium oxide materials is focused on several key areas, with associated challenges.

A significant frontier is the development of lead-free perovskite solar cells . Cesium titanium halides, such as Cs₂TiBr₆ and Cs₂TiI₆, are being investigated as non-toxic and earth-abundant alternatives to lead-based perovskites. mdpi.comnih.govacs.org Research is ongoing to optimize the performance of these materials by adjusting factors like the thickness and doping density of various layers in the solar cell structure. nih.gov A major challenge is the stability of these materials, as some studies have shown that they can be vulnerable to moisture and oxygen. mdpi.comnih.gov

Another area of active research is the use of cesium titanates in energy storage , particularly in batteries. acs.orgnih.govutwente.nl The ability to control the interlayer spacing by intercalating different alkali metal ions, including cesium, is being explored to optimize ion diffusion and storage capacity. acs.orgnih.govutwente.nl However, a key challenge is finding the right balance, as a larger interlayer spacing induced by cesium does not always translate to better electrochemical performance. acs.orgnih.govutwente.nl

The application of cesium titanates in photocatalysis is also a promising research direction. researchgate.net The unique nanostructures of layered cesium titanates, such as nanosheets with large surface areas, make them attractive for photocatalytic applications, including hydrogen production. researchgate.net Challenges in this area include improving the efficiency of charge separation and enhancing reaction kinetics. researchgate.net

Furthermore, the synthesis of novel cesium titanium oxide structures continues to be an active field. For instance, a new titanosilicate phase, Cs₂TiSi₆O₁₅, with an open framework structure containing large cavities for cesium ions, has been synthesized. osti.gov The exploration of such new compounds opens up possibilities for new applications.

Finally, the use of cesium titanate-based materials for environmental remediation , such as the removal of radioactive cesium ions from aqueous solutions, is an emerging area of interest. nih.govresearchgate.net Developing composite materials with high adsorption capacity and selectivity for cesium ions remains a key research goal. nih.govresearchgate.net

Synthetic Methodologies and Precursor Engineering for Cesium Titanium Oxide

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely utilized method for synthesizing ceramic materials like cesium titanium oxide. This technique involves the direct reaction of solid precursors at elevated temperatures. The success of this method hinges on the precise control of reaction parameters to ensure the formation of the desired crystalline phase.

High-Temperature Calcination Parameters and Their Impact on Phase Purity

High-temperature calcination is a critical step in the solid-state synthesis of cesium titanium oxide, directly influencing the phase purity and crystallinity of the final product. The selection of appropriate calcination temperatures and durations is paramount to overcome the kinetic barriers of solid-state diffusion and ensure complete reaction between the precursors.

Research has shown that the synthesis of certain cesium titanate phases, such as Cs_0.7_Ti_1.825_O_4_, can be successfully achieved via a high-temperature solid-state reaction using precursors like cesium carbonate (Cs_2_CO_3_) and anatase titanium dioxide (TiO_2_). sciopen.com In such syntheses, a calcination temperature of 800°C has been found to be effective in yielding the desired cesium titanate phase. sciopen.com The duration of calcination also plays a crucial role; for instance, in the synthesis of other complex titanates, a calcination period of 12 hours at 1000°C has been employed to ensure a homogeneous and well-crystallized product. inl.gov

The impact of calcination temperature on the phase composition is significant. Insufficient temperatures may lead to incomplete reactions and the presence of unreacted precursors or intermediate phases in the final product. Conversely, excessively high temperatures can lead to the volatilization of certain components, such as cesium oxide, resulting in stoichiometric deviations and the formation of secondary phases. For titanate-based materials, calcination at temperatures ranging from 300°C to 1100°C has been shown to induce various phase transformations, with pure rutile phases of TiO_2_ being attained at the higher end of this range. nih.gov Therefore, a systematic optimization of the calcination profile, including heating rates, dwell times, and cooling rates, is essential for achieving single-phase cesium titanium oxide.

Cesium Titanate PhasePrecursorsCalcination Temperature (°C)Calcination Duration (hours)Observed Impact on Phase Purity
Cs_0.7_Ti_1.825_O_4_Cs_2_CO_3_ and anatase TiO_2_800Not specifiedA single phase of Cs_0.7_Ti_1.825_O_4_ can be obtained. sciopen.com
La_0.8_Ce_0.1_Ni_0.4_Ti_0.6_O_3_La_2_O_3_, CeO_2_, Ni(NO_3_)2·6H_2_O, TiO_2_100012Resulted in the formation of the desired perovskite precursor. inl.gov

Optimization of Precursor Stoichiometry and Mixing

Achieving the correct stoichiometry and ensuring homogeneous mixing of precursors are fundamental to the successful solid-state synthesis of cesium titanium oxide. The precise molar ratio of cesium to titanium precursors dictates the final composition and crystal structure of the synthesized compound.

In the synthesis of Cs_0.7_Ti_1.825_O_4_, the molar ratio of cesium to titanium (n(Cs)/n(Ti)) in the precursor mixture has been identified as a critical parameter. sciopen.com A single-phase product is obtainable within a specific molar ratio range of 1/(2.6–4.0). sciopen.com Deviations from the optimal stoichiometric ratio can lead to the formation of mixed phases, including rutile TiO_2_ and the desired cesium titanate. sciopen.com

The method of mixing the precursors also significantly affects the homogeneity of the reaction mixture and, consequently, the phase purity of the final product. Simple mixing of precursor powders can result in a single phase of cesium titanate after calcination. sciopen.com However, if the precursors are mixed in a solution, a mixed phase of rutile TiO_2_ and cesium titanate may be obtained, highlighting the importance of the mixing technique. sciopen.com To enhance homogeneity, mechanical milling or grinding of the precursor powders is often employed. This process reduces the particle size, increases the surface area, and brings the reactants into intimate contact, thereby facilitating a more complete reaction at lower temperatures. For instance, in the synthesis of calcium titanate, equimolar ratios of precursors are ball-milled for several hours to ensure a uniform mixture before calcination. taylors.edu.my

Target CompoundPrecursorsMolar Ratio (Cs/Ti)Mixing MethodEffect on Product
Cs_0.7_Ti_1.825_O_4_Cs_2_CO_3_, anatase TiO_2_1/(2.6–4.0)Solid-state mixingFormation of a single phase. sciopen.com
Cs_0.7_Ti_1.825_O_4_Cs_2_CO_3_, anatase TiO_2_Not specifiedSolution-based mixingFormation of a mixed phase of rutile TiO_2_ and Cs_0.7_Ti_1.825_O_4_. sciopen.com

Solution-Based Chemical Routes

Solution-based chemical routes offer several advantages over solid-state methods, including better homogeneity, lower synthesis temperatures, and greater control over particle size and morphology. These methods involve the dissolution of precursors in a solvent, followed by a chemical reaction to form the desired product.

Sol-Gel Synthesis Approaches

The sol-gel process is a versatile wet-chemical technique used for the fabrication of ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

The Pechini method is a modified sol-gel technique that utilizes a chelating agent, typically a carboxylic acid like citric acid, to form stable metal-chelate complexes in a solution. The addition of a polyhydroxy alcohol, such as ethylene (B1197577) glycol, followed by heating, promotes polyesterification, resulting in a polymeric resin in which the metal ions are uniformly distributed. Subsequent calcination of this resin at a relatively low temperature yields the desired oxide powder.

The key advantage of the Pechini method is the atomic-level mixing of the metal cations, which ensures high compositional homogeneity and can lead to the formation of phase-pure materials at lower temperatures compared to solid-state reactions. scielo.brdergipark.org.tr

For the synthesis of cesium titanium oxide via the Pechini method, the selection of appropriate precursors is crucial. A common titanium precursor is a titanium alkoxide, such as titanium(IV) isopropoxide. scielo.br The cesium precursor can be a salt that is soluble in the reaction medium, such as cesium nitrate. researchgate.net The molar ratio of citric acid to the total metal cations is a critical parameter that influences the stability of the chelate complexes and the properties of the resulting gel and final oxide. scielo.br

ComponentExample Precursor/ReagentRole in the Process
Titanium SourceTitanium(IV) isopropoxide (Ti[OCH(CH_3_)2]4)Provides the titanium cations for the oxide. scielo.br
Cesium SourceCesium Nitrate (CsNO_3_)Provides the cesium cations for the oxide. researchgate.net
Chelating AgentCitric Acid (C_6_H_8_O_7_)Forms stable complexes with the metal cations, ensuring homogeneous distribution. scielo.br
Polymerizing AgentEthylene Glycol (C_2_H_6_O_2_)Reacts with the metal-citrate complexes to form a polymeric resin. scielo.br

Hydrothermal and solvothermal synthesis are solution-based methods carried out in a sealed vessel, known as an autoclave, under controlled temperature and pressure. In the hydrothermal method, the solvent is water, while the solvothermal method employs non-aqueous solvents. These techniques are particularly effective for synthesizing crystalline materials with controlled morphologies, such as nanoparticles, nanowires, and nanotubes. rsc.orgillinois.edu

The synthesis of titanate nanostructures, which can be extended to cesium titanates, is well-documented using these methods. The process typically involves the reaction of a titanium precursor, such as titanium dioxide or a titanium alkoxide, in a basic solution (e.g., concentrated sodium hydroxide) at temperatures ranging from 100 to 180°C. mdpi.comkoreascience.kr The morphology and phase of the resulting titanate are highly dependent on the reaction parameters, including the temperature, reaction time, and the nature of the solvent and precursors. illinois.edumdpi.com

For instance, the hydrothermal treatment of TiO_2_ in a concentrated NaOH solution can lead to the formation of titanate nanotubes. koreascience.kr The reaction temperature is a critical factor, with an optimal range often cited between 115 and 180°C for successful nanotube formation. mdpi.com Solvothermal methods offer additional control over the product's characteristics by varying the solvent. For example, using benzyl (B1604629) alcohol or ethanol (B145695) as the solvent can influence the formation and properties of the final product. mdpi.com

ParameterTypical Range/ConditionsInfluence on Synthesis
Temperature100 - 180°CCrucial for the formation of specific nanostructures like nanotubes. mdpi.comkoreascience.kr
Reaction TimeSeveral hours to daysAffects the completion of the reaction and the growth of the crystalline phase. koreascience.kr
SolventWater (hydrothermal), Benzyl alcohol, Ethanol (solvothermal)Influences the solubility of precursors and the morphology of the product. mdpi.com
Titanium PrecursorTitanium dioxide (TiO_2_), Titanium alkoxidesThe nature of the precursor can impact the reaction kinetics and final morphology. rsc.org
Mineralizer/BaseConcentrated NaOH or other alkalisFacilitates the dissolution of the titanium precursor and the formation of the titanate structure. koreascience.kr
Controlled Precipitation and Co-grinding Techniques

Controlled precipitation is a versatile method for synthesizing cesium titanium oxide precursors with tailored morphology and composition. This technique involves the careful manipulation of reaction conditions—such as pH, temperature, and reactant concentration—to induce the precipitation of a desired solid phase from a solution. For instance, hydrous titanium oxide can be precipitated from a titanium precursor solution, such as titanium tetrachloride or titanium isopropoxide, by hydrolysis. researchgate.netijcps.org The subsequent introduction of a cesium salt solution under controlled pH allows for the incorporation of cesium ions into the precipitate, forming a cesium titanate precursor. The characteristics of the final calcined product are highly dependent on the conditions during precipitation.

Co-grinding, a mechanochemical synthesis approach, offers a solvent-free route to produce cesium titanium oxides. researchgate.netd-nb.info This solid-state reaction involves the intimate mixing and grinding of precursor powders, typically an oxide or carbonate of cesium (e.g., Cs₂CO₃) and titanium dioxide (e.g., anatase or rutile TiO₂). sciopen.comresearchgate.net The high energy supplied during grinding facilitates the breakdown of crystal lattices and promotes diffusion and reaction between the solid precursors. d-nb.infofau.de This method can lead to the formation of various cesium titanate phases, such as Cs₂Ti₆O₁₃. researchgate.net The stoichiometry of the final product can be precisely controlled by the initial molar ratio of the reactants. sciopen.com Intermediate grinding steps between calcination cycles are often employed to ensure homogeneity and complete reaction. researchgate.net

Table 1: Comparison of Precipitation and Co-grinding Synthesis Methods

Parameter Controlled Precipitation Co-grinding
Precursors Titanium tetrachloride, Titanium isopropoxide, Cesium salts Cesium carbonate, Titanium dioxide
Methodology Solution-based precipitation and hydrolysis Solid-state mechanochemical grinding
Key Controls pH, temperature, concentration Grinding time, energy, precursor ratio
Advantages Morphological control, homogeneity Solvent-free, direct reaction

| Typical Product | Precursor powders for calcination | Crystalline cesium titanate phases |

Spin Coating and Anti-Solvent Methods for Thin Film Deposition

Spin coating is a widely used technique for the deposition of uniform thin films of cesium titanium oxide onto a substrate. acs.orgtue.nl The process involves dispensing a precursor solution, often derived from a sol-gel or exfoliated nanosheet suspension, onto a spinning substrate. acs.orguni-bayreuth.de The centrifugal force spreads the solution evenly, and solvent evaporation leads to the formation of a solid film. nih.gov The final film thickness is influenced by parameters such as the solution's viscosity, concentration, and the spin speed. tue.nl

The anti-solvent method is frequently coupled with spin coating to induce rapid crystallization and improve the quality of the deposited film. uni-bayreuth.deresearchgate.netrsc.org In this approach, after the precursor solution is spread on the substrate, an anti-solvent (a liquid in which the precursor is insoluble) is dispensed onto the spinning film. researchgate.net This causes a rapid supersaturation of the precursor, leading to the formation of a dense and uniform polycrystalline film. The timing of the anti-solvent application is a critical parameter that affects the film's morphology and properties. This combined technique allows for precise control over the thickness and microstructure of cesium titanate thin films, which is essential for their application in various electronic and optical devices. acs.org

Table 2: Parameters in Spin Coating and Anti-Solvent Deposition

Parameter Influence on Thin Film
Precursor Solution Determines the chemical composition and potential phases of the film.
Spin Speed Primarily controls the film thickness; higher speeds result in thinner films. tue.nl
Acceleration/Deceleration Affects the uniformity and edge bead formation.
Dispense Volume Influences the initial wetting and final film uniformity.
Anti-Solvent Choice Affects the rate of precipitation and the resulting crystal grain size.

| Anti-Solvent Timing | Critical for controlling nucleation and growth, impacting film morphology. researchgate.net |

Electrochemical Synthesis and Ion Exchange Approaches

Electrochemical methods can be employed for the synthesis of titanium-based materials that can subsequently be used in ion exchange processes to form cesium titanates. For instance, titanocene (B72419) halides in polar organic solvents can be electrochemically reduced to generate trivalent titanium species, which can serve as reactive precursors for titanate structures. nih.gov

A more common approach for preparing cesium titanates is through ion exchange, a process where ions in a solid material are replaced by ions from an external solution. researchgate.nettdl.orgunt.edu This method is particularly effective for layered titanates or those with tunnel structures. Starting materials such as sodium titanates (e.g., Na₂Ti₃O₇) or their protonated forms (H₂Ti₃O₇) can be synthesized and then immersed in a solution containing a high concentration of cesium ions (e.g., from CsCl or CsNO₃). researchgate.net The smaller sodium or hydrogen ions within the titanate structure are then exchanged for the larger cesium ions. This process can be influenced by factors such as the pH of the solution, the concentration of cesium ions, and the temperature. iwaponline.com Electrochemically switched ion exchange (ESIX) is an advanced variation where an applied electrical potential can be used to drive and control the ion exchange process, potentially enhancing the uptake of cesium ions. researchgate.net

Nanostructure-Specific Synthesis

Fabrication of Nanocrystals and Nanoparticles

Cesium titanate nanocrystals and nanoparticles can be synthesized through various methods, including sol-gel processing and solid-state reactions followed by size reduction. researchgate.netrsc.org The sol-gel method allows for the creation of homogenous, nanoscale materials by controlling the hydrolysis and condensation of molecular precursors, such as titanium alkoxides and cesium salts. researchgate.net This process can produce powders composed of nanoscale building blocks, which can be beneficial for applications requiring high surface areas. rsc.org

Alternatively, macroscopic cesium titanate prepared by high-temperature solid-state reactions can be reduced in size to the nanoscale. researchgate.net This can be achieved through mechanical means such as ball milling or by pelletizing the material and then crushing it in a mortar. researchgate.netmdpi.com These top-down approaches can produce nanoparticles with dimensions in the hundreds of nanometers. researchgate.net The properties of the resulting nanoparticles are often dependent on the synthesis conditions of the initial bulk material and the subsequent size-reduction process.

Synthesis of Nanofibers and Nanotubes

The synthesis of cesium titanate nanofibers and nanotubes is commonly achieved through alkaline hydrothermal methods. acs.orgresearchgate.netnsmsi.irkoreascience.krresearchgate.net This process typically involves treating a titanium dioxide precursor (e.g., TiO₂ nanoparticles) with a concentrated solution of an alkali hydroxide (B78521), such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at elevated temperatures (100-180°C) in an autoclave. researchgate.nettheiet.orgsemanticscholar.org This treatment results in the formation of alkali metal titanate nanotubes or nanofibers. acs.orgscispace.com

To obtain cesium titanate nanostructures, a subsequent ion-exchange step is performed. The alkali metal titanate nanostructures are washed, often with a dilute acid to create the protonated form, and then exposed to a cesium salt solution. researchgate.net This allows for the exchange of the alkali metal ions or protons with cesium ions, resulting in cesium titanate nanofibers or nanotubes while preserving the one-dimensional morphology. nih.gov The diameter and length of these nanostructures can be controlled by adjusting the hydrothermal conditions, such as the alkali concentration, temperature, and reaction time. koreascience.krtheiet.org

Preparation of Layered Titanate Nanosheets

The preparation of layered cesium titanate nanosheets typically involves a multi-step, soft-chemical process known as exfoliation. cityu.edu.hkacs.orgresearchgate.net The process begins with the synthesis of a layered parent compound, such as Cs₀.₇Ti₁.₈₂₅O₄, which is often prepared via a high-temperature solid-state reaction between Cs₂CO₃ and TiO₂. sciopen.comresearchgate.net

This layered cesium titanate is then treated with an acid, such as hydrochloric acid (HCl), to replace the interlayer cesium ions with protons, forming a protonated titanate (e.g., H₀.₇Ti₁.₈₂₅O₄). sciopen.com The final step is exfoliation, where the protonated titanate is stirred in a solution containing a bulky organic base, like tetrabutylammonium (B224687) hydroxide (TBAOH). sciopen.comacs.org The large organic cations intercalate between the titanate layers, causing them to swell and separate into individual or few-layered nanosheets, forming a stable colloidal suspension. sciopen.comcityu.edu.hk These nanosheets possess a high two-dimensional anisotropy, with thicknesses on the order of a few nanometers and lateral dimensions that can extend to several micrometers. acs.org

Table 3: Summary of Nanostructure Synthesis Techniques

Nanostructure Synthesis Method Key Steps Resulting Morphology
Nanocrystals/Nanoparticles Sol-gel; Solid-state reaction + size reduction Hydrolysis/condensation; Grinding/milling Equiaxed particles, often in the sub-100 nm to several hundred nm range. researchgate.netrsc.org
Nanofibers/Nanotubes Alkaline hydrothermal + ion exchange Hydrothermal treatment with NaOH/KOH; Acid wash; Exchange with Cs⁺ solution High aspect ratio, one-dimensional structures with diameters from 15-30 nm and lengths of several micrometers. theiet.org

| Nanosheets | Solid-state reaction + exfoliation | Synthesis of layered Cs-titanate; Proton exchange; Intercalation with bulky organic cations (e.g., TBAOH) | Two-dimensional, unilamellar sheets with nanometer thickness and micrometer lateral dimensions. acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant advancement in materials science, offering numerous advantages over conventional heating methods for the production of complex oxides like cesium titanium oxide. This technique utilizes microwave energy to directly heat the reactant molecules, leading to rapid and uniform heating throughout the material. The primary benefits include substantially reduced reaction times, lower energy consumption, and often, the formation of products with improved crystallinity and unique morphologies. The interaction of microwaves with the material at a molecular level allows for precise temperature control and can accelerate reaction kinetics, making it a highly efficient method for synthesizing advanced materials.

The efficiency of microwave heating is dependent on the dielectric properties of the precursors and solvents used. Polar molecules in the reaction mixture absorb microwave energy and convert it into heat, a process known as dielectric heating. This internal and volumetric heating is fundamentally different from the conventional furnace heating, which relies on conduction and convection from an external source.

In the context of cesium titanium oxide and related compounds, microwave-assisted hydrothermal or solvothermal methods are commonly employed. These techniques involve heating the precursor solution in a sealed vessel under pressure, which allows for the crystallization of the desired phase at temperatures well above the boiling point of the solvent at ambient pressure. The choice of precursors is critical and can significantly influence the properties of the final product. For instance, the synthesis of cesium-containing titanates often utilizes soluble cesium salts and a reactive titanium source.

Detailed research into the microwave-assisted synthesis of the closely related cesium titanium bromide (Cs₂TiBr₆) provides valuable insights into the parameters that would be critical for the synthesis of cesium titanium oxides. The following table summarizes typical experimental conditions reported for the microwave-mediated synthesis of this perovskite material, which can be considered analogous for the development of cesium titanium oxide synthesis protocols.

ParameterValueNotes
Titanium PrecursorTitanium(IV) bromide (TiBr₄)A highly polar species that readily absorbs microwave energy.
Cesium PrecursorCesium bromide (CsBr)The cesium source for the perovskite structure.
SolventAcetonitrile (ACN)A polar solvent that facilitates the dissolution of precursors and absorbs microwave energy.
Temperature210 °CHigher temperatures were found to favor the formation of the desired perovskite phase. nih.gov
Reaction Time30 minutesSignificantly shorter than conventional methods, leading to a high yield of the target compound. nih.gov
Product Yield~80%Demonstrates the efficiency of the microwave-assisted approach. nih.gov

Furthermore, studies on the microwave-assisted synthesis of titanosilicates, which are effective cesium-ion scavengers, also offer relevant data. These syntheses demonstrate the versatility of microwave heating in producing complex oxide frameworks. The table below outlines the conditions for the microwave-assisted synthesis of the titanosilicate, IONSIVE-911, which involves a titanium-oxygen framework and highlights the use of an inorganic titanium precursor.

ParameterValueNotes
Titanium PrecursorAmmonium titanyl sulfate (B86663) ((NH₄)₂TiO(SO₄)₂·H₂O)An inexpensive and eco-friendly inorganic precursor. mdpi.com
Other PrecursorsSodium metasilicate (B1246114) (Na₂SiO₃·5H₂O), Sodium hydroxide (NaOH)Used to form the silicate (B1173343) framework.
SolventDistilled waterA common solvent for hydrothermal synthesis.
Temperature150 - 210 °CA monophase crystalline product was obtained at 210 °C. mdpi.com
Reaction Time5 minutes - 1 hourA good crystalline product was achieved in 1 hour at 210 °C. mdpi.com
PressureAutogenousPressure is generated within the sealed reaction vessel upon heating.

These examples from related cesium-titanium compounds underscore the potential of microwave-assisted techniques for the synthesis of cesium titanium oxides. The key advantages are the rapid reaction times and the ability to produce highly crystalline materials. The engineering of precursors, such as using cost-effective and environmentally benign sources of titanium, is also a critical aspect of developing scalable and sustainable synthesis methodologies. The precise control over reaction parameters afforded by microwave synthesis allows for the fine-tuning of the resulting material's properties.

Crystallographic and Microstructural Characterization of Cesium Titanium Oxide

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary and indispensable technique for the structural characterization of crystalline materials like cesium titanium oxide. It provides comprehensive information on the phase composition, crystal structure, and crystallite size.

Phase identification is a critical initial step in material characterization, used to determine the specific crystalline phases present in a sample. myscope.training The process involves irradiating the material with X-rays and analyzing the resulting diffraction pattern. This pattern, characterized by a series of peaks at specific diffraction angles (2θ), serves as a unique fingerprint for a given crystalline solid. malvernpanalytical.com

For cesium titanium oxide, the experimental diffraction pattern is compared against standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the specific phase, for instance, the lepidocrocite-type Cs2Ti6O13. myscope.trainingrsc.org This comparative analysis confirms the successful synthesis of the target compound and allows for a thorough purity assessment. rsc.org The absence of peaks corresponding to precursor materials or other titanate phases indicates a high degree of phase purity. malvernpanalytical.com Modern XRD techniques can detect impurity phases down to levels of approximately 0.1%. malvernpanalytical.com

Rietveld refinement is a powerful analytical method that involves a least-squares fitting of a calculated diffraction pattern to the entire experimental XRD profile. researchgate.net This technique goes beyond simple phase identification to provide highly accurate and detailed information about the material's crystal structure. researchgate.net The refinement process adjusts various parameters of a theoretical structural model—including lattice parameters, atomic positions, and site occupancy factors—until the calculated pattern closely matches the observed data. researchgate.net

For Cs2Ti6O13, unit cell parameters have been determined using XRD data, often with an internal standard like LaB6 for enhanced accuracy. rsc.org Refinement of these parameters provides precise values for the crystal lattice dimensions. For example, studies have reported refined unit cell parameters for Cs2Ti6O13, which can be compared to values from foundational crystallographic studies to note any variations that might arise from different synthesis conditions. rsc.org

Table 1: Refined Unit Cell Parameters for Cs2Ti6O13. rsc.org
ParameterAs-Made Sample (Å)Ball-Milled Sample (Å)Reference Value (Grey et al.) (Å)
a15.4915.49>15.49
b3.833.83<3.83

This table presents a comparison of the a- and b-axis lattice parameters for Cs2Ti6O13 under different conditions, highlighting slight variations from reference values.

The average size of the crystalline domains (crystallites) within a nanomaterial can be estimated from the broadening of its XRD peaks using the Scherrer equation. wikipedia.org This formula relates the crystallite size (τ) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β). wikipedia.orgyoutube.com

The Scherrer equation is expressed as:

τ = (K * λ) / (β * cos(θ))

Where:

τ is the mean crystallite size.

K is the dimensionless Scherrer constant, a shape factor typically valued around 0.9. wikipedia.org

λ is the wavelength of the X-ray radiation (e.g., 1.5406 Å for Cu Kα). youtube.com

β is the line broadening at FWHM in radians, after correcting for instrumental broadening. wikipedia.org

θ is the Bragg diffraction angle. wikipedia.org

This method is particularly applicable to nano-scale materials, generally for crystallites smaller than 0.1 to 0.2 µm. wikipedia.org It is important to note that factors other than crystallite size, such as microstrain and lattice defects, can also contribute to peak broadening. Therefore, the Scherrer equation provides a lower-bound estimation of the crystallite size. wikipedia.org

Electron Microscopy and Spectroscopic Imaging

Electron microscopy techniques are essential for the direct visualization of the microstructure and morphology of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) provides high-magnification images by transmitting a beam of electrons through an ultrathin specimen. researchgate.net This technique allows for the direct observation of the size, shape, and distribution of individual cesium titanium oxide nanoparticles or crystallites. youtube.com

High-Resolution TEM (HRTEM) is an advanced mode of TEM that provides imaging capabilities at the atomic level. ceitec.cz HRTEM can resolve the crystal lattice of cesium titanium oxide, appearing as a pattern of lattice fringes. The distance between these fringes corresponds to the spacing of crystallographic planes (d-spacing), which can be measured and correlated with XRD data to confirm the phase and crystallographic orientation of the material. protochips.com This powerful capability allows for the detailed study of crystal defects, grain boundaries, and the structural integrity of the material at the unit-cell scale. protochips.com

Field Emission SEM (FE-SEM) is an advanced form of SEM that utilizes a field emission gun as its electron source. youtube.com This results in a more focused and coherent electron beam, enabling significantly higher spatial resolution (down to 1-5 nm) compared to conventional SEM. youtube.com FE-SEM is particularly useful for imaging fine surface details and nanostructures on cesium titanium oxide, providing clearer and more detailed visualization of its surface morphology without requiring conductive coatings that could obscure features. researchgate.netcsic.es

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by bombarding a sample with an electron beam, which excites electrons in the inner shells of atoms. mat-tech.com When these electrons are ejected, electrons from higher energy shells fill the vacancies, releasing X-rays with energies characteristic of the specific elements present. wikipedia.org This allows for the determination of the elemental composition of the specimen. wikipedia.org

In the context of cesium titanium oxide, EDS is employed to confirm the presence and distribution of Cesium (Cs), Titanium (Ti), and Oxygen (O) within the material. The technique can provide quantitative compositional data, often presented as atomic or weight percentages of the constituent elements. For instance, in the analysis of titanium oxide nanoparticles, EDS spectra clearly show peaks corresponding to Ti and O, and the obtained O/Ti atomic ratio can be calculated. researchgate.net

EDS is particularly useful for elemental mapping, which provides a visual representation of the spatial distribution of each element across the analyzed area of the sample. This is crucial for assessing the homogeneity of the cesium titanium oxide compound and identifying any potential phase segregation or impurities. While powerful for identifying many elements, EDS can be challenging for detecting elements with low atomic numbers. mat-tech.com

Table 1: Example of Quantitative EDS Data for a Cesium Titanium Oxide Sample

ElementWeight %Atomic %
O19.858.5
Ti24.924.5
Cs55.317.0

Note: The data in this table is illustrative and will vary depending on the specific stoichiometry of the cesium titanium oxide compound being analyzed.

Selected Area Electron Diffraction (SAED)

Selected Area Electron Diffraction (SAED) is a crystallographic technique performed in a transmission electron microscope (TEM) to determine the crystal structure of a material. wikipedia.org By directing a focused beam of electrons onto a small, selected area of the sample, a diffraction pattern is generated on a detector. This pattern, consisting of spots or rings, provides information about the atomic arrangement within the crystal. wikipedia.orgyoutube.com

For cesium titanium oxide, SAED is instrumental in:

Phase Identification: The diffraction pattern is a fingerprint of the crystal structure. By measuring the distances and angles between the diffraction spots, the lattice parameters of the material can be determined and compared to known crystallographic databases to identify the specific phase of cesium titanium oxide present (e.g., Cs2Ti5O11). elsevierpure.comresearchgate.net

Crystallinity Assessment: A pattern of sharp, well-defined spots indicates a single-crystalline material, while a pattern of rings suggests a polycrystalline material. youtube.com Amorphous materials, lacking long-range order, produce diffuse halos. youtube.com

Orientation Determination: For single crystals, the SAED pattern reveals the crystallographic orientation of the analyzed area relative to the electron beam. wikipedia.org This is crucial for understanding the anisotropic properties of the material.

The analysis of SAED patterns involves measuring the radial distance (R) of the diffraction spots from the central transmitted beam. This distance is inversely proportional to the interplanar spacing (d-spacing) of the corresponding crystal planes, as described by the equation λL = Rd, where λ is the electron wavelength and L is the camera length. youtube.com By calculating the d-spacings and the angles between different sets of planes, the crystal structure can be indexed. youtube.comyoutube.com

Table 2: Example of SAED Data Analysis for a Cesium Titanium Oxide Phase

Measured R (nm⁻¹)Calculated d-spacing (Å)Miller Indices (hkl)
2.853.51(110)
4.032.48(200)
4.962.02(211)
5.701.75(220)

Note: The data in this table is illustrative and depends on the specific crystal structure and orientation of the cesium titanium oxide sample.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the chemical bonds within a material. ceriumlabs.com It works by passing infrared radiation through a sample and measuring which frequencies of light are absorbed. ceriumlabs.com The absorbed frequencies correspond to the vibrational energies of the chemical bonds, providing a unique "fingerprint" of the compound. ceriumlabs.com

In the analysis of cesium titanium oxide, FTIR spectroscopy is primarily used to characterize the Ti-O and Ti-O-Ti bonding environments. The typical FTIR spectrum of a titanate material will exhibit characteristic absorption bands in the fingerprint region (below 1000 cm⁻¹).

Key findings from FTIR analysis of titanate-based materials include:

Ti-O Stretching Vibrations: Strong absorption bands are typically observed in the range of 500-750 cm⁻¹. These bands are attributed to the stretching vibrations of the TiO6 octahedra, which are the fundamental building blocks of many titanate structures.

Ti-O-Ti Bending Vibrations: Absorption bands in the region of 400-500 cm⁻¹ are often assigned to the bending vibrations of the Ti-O-Ti linkages.

Influence of Cesium: The presence of cesium ions in the crystal lattice can influence the vibrational modes of the titanate framework. This may manifest as shifts in the positions of the characteristic Ti-O and Ti-O-Ti absorption bands or the appearance of new, subtle features in the spectrum.

Surface Hydroxyl Groups and Adsorbed Water: Broad absorption bands in the region of 3000-3600 cm⁻¹ are indicative of O-H stretching vibrations from surface hydroxyl groups or adsorbed water molecules. researchgate.net A band around 1600-1640 cm⁻¹ is typically assigned to the H-O-H bending vibration of adsorbed water. researchgate.netmsu.ru

Table 3: Typical FTIR Absorption Bands for Titanate Materials

Wavenumber Range (cm⁻¹)Assignment
3000-3600O-H stretching (adsorbed water, hydroxyl groups)
1600-1640H-O-H bending (adsorbed water)
500-750Ti-O stretching in TiO6 octahedra
400-500Ti-O-Ti bending vibrations

Raman Spectroscopy for Lattice Vibrations and Phase Transitions

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational, rotational, and other low-frequency modes in a material. It is highly sensitive to the crystallographic structure and local atomic environment, making it an excellent tool for characterizing different phases and polymorphs of cesium titanium oxide.

The Raman spectrum of a crystalline material consists of a series of peaks, each corresponding to a specific lattice vibration (phonon). The number, position, and width of these Raman peaks are characteristic of the material's crystal structure and symmetry. For titanate materials, the Raman active modes are primarily associated with the vibrations of the TiO6 octahedra.

Key applications of Raman spectroscopy in the study of cesium titanium oxide include:

Phase Identification: Different crystal structures of titanium dioxide (e.g., anatase, rutile, brookite) and cesium titanates have distinct Raman spectra. ramanlife.com For example, the anatase phase of TiO2 typically shows strong Raman peaks around 144, 399, 515, and 639 cm⁻¹. spectroscopyonline.com

Crystallinity and Disorder: The width of the Raman peaks is indicative of the degree of crystallinity. Broader peaks suggest a more disordered or nanocrystalline material, while sharp peaks are characteristic of a well-ordered crystalline structure.

Phase Transitions: Raman spectroscopy can be used to monitor phase transitions as a function of temperature or pressure. Changes in the Raman spectrum, such as the appearance or disappearance of peaks, or shifts in peak positions, can signal a change in the crystal structure.

Doping and Defect Studies: The incorporation of cesium into the titanium oxide lattice, as well as the presence of oxygen vacancies or other defects, can induce changes in the Raman spectrum. These changes can provide insights into how these modifications affect the local structure and bonding.

Table 4: Characteristic Raman Active Modes for Anatase TiO₂

Wavenumber (cm⁻¹)Vibrational Mode
~144E_g
~197E_g
~399B_1g
~515A_1g + B_1g
~639E_g

Note: The exact peak positions may vary slightly depending on factors such as crystallite size, strain, and doping.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For cesium titanium oxide, XPS is a critical tool for determining the oxidation states of the constituent elements, particularly titanium and cesium, on the material's surface.

Key insights from XPS analysis of cesium titanium oxide include:

Elemental Composition: XPS survey scans can confirm the presence of Cs, Ti, and O on the surface and provide their relative atomic concentrations.

Titanium Oxidation State: High-resolution scans of the Ti 2p region can distinguish between different oxidation states of titanium. The Ti 2p spectrum consists of two spin-orbit split peaks, Ti 2p3/2 and Ti 2p1/2. For TiO2, the Ti 2p3/2 peak is typically located at a binding energy of approximately 458.5-458.9 eV, which is characteristic of the Ti⁴⁺ oxidation state. mdpi.com The presence of lower oxidation states, such as Ti³⁺ or Ti²⁺, would result in peaks at lower binding energies. mdpi.com

Cesium Chemical State: The Cs 3d region is analyzed to determine the chemical state of cesium. The binding energy of the Cs 3d peaks can provide information about the bonding environment of the cesium atoms within the oxide matrix.

Oxygen Species: The O 1s spectrum can be deconvoluted to identify different types of oxygen species. The main peak is typically attributed to lattice oxygen in the Ti-O bonds. Additional peaks at higher binding energies may indicate the presence of surface hydroxyl groups (-OH) or adsorbed water.

Surface Contamination: XPS is also highly effective at detecting any surface contaminants that may be present from synthesis or environmental exposure.

Table 5: Typical Binding Energies for Elements in Cesium Titanium Oxide

ElementCore LevelBinding Energy (eV)Inferred Chemical State
Ti2p_3/2~458.7Ti⁴⁺
Cs3d_5/2~724.5Cs⁺
O1s~529.8Lattice Oxygen (O²⁻)

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Electronic Band Structure and Charge Transport Mechanisms in Cesium Titanium Oxide

Electronic Band Gap Determination and Tuning

The electronic band gap is a crucial parameter that dictates the optical and electrical properties of a semiconductor. For the cesium titanium oxide system, theoretical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into its electronic nature. A study on alkali metal titanates (ATiO₃) revealed that the choice of the alkali metal has a profound impact on the electronic properties, with CsTiO₃ exhibiting metallic characteristics, while NaTiO₃ is a semiconductor with a direct band gap of 2.77 eV. mdpi.comresearcher.lifenih.govwhiterose.ac.uk This highlights the sensitivity of the electronic structure to the specific stoichiometry.

In the broader family of titanate perovskites, such as alkaline earth titanates (e.g., CaTiO₃, SrTiO₃, and BaTiO₃), the band gaps are generally wide. acs.org For instance, DFT calculations have shown CaTiO₃ to have a direct band gap of 3.535 eV, while SrTiO₃ and BaTiO₃ have indirect band gaps of 3.193 eV and 2.960 eV, respectively. acs.org

Table 1: Calculated Band Gap Properties of Various Titanate Perovskites

CompoundCalculated Band Gap (eV)Band Gap Type
CsTiO₃MetallicN/A
NaTiO₃2.77Direct
CaTiO₃3.535Direct
SrTiO₃3.193Indirect
BaTiO₃2.960Indirect

The nature of the band gap, whether direct or indirect, determines the efficiency of light absorption and emission. In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at the same momentum (k-vector), allowing for efficient radiative recombination. nih.gov Conversely, in an indirect band gap material, these points are at different k-vectors, and the recombination process requires the involvement of a phonon to conserve momentum, making it less efficient. nih.gov

As mentioned, theoretical calculations predict that NaTiO₃ possesses a direct band gap. mdpi.comresearcher.lifenih.govwhiterose.ac.uk In contrast, other titanate perovskites like SrTiO₃ and BaTiO₃ are characterized by indirect band gaps. acs.org The metallic nature of CsTiO₃, as suggested by DFT studies, implies the absence of a band gap. mdpi.comresearcher.lifenih.govwhiterose.ac.uk The specific band gap characteristics of Cs₂TiO₃ are not definitively established in the literature, but the trends in related compounds suggest that the cation selection and stoichiometry are critical in determining this property.

Stoichiometry plays a pivotal role in tuning the electronic band gap of perovskite materials. The transition from the semiconducting NaTiO₃ to the metallic CsTiO₃ underscores the significant influence of the alkali metal cation on the electronic structure. mdpi.comresearcher.lifenih.govwhiterose.ac.uk In other perovskite systems, such as formamidinium-cesium lead/tin halides, the substitution of the A-site cation (in this case, replacing formamidinium with cesium) has been shown to either increase or decrease the band gap depending on the B-site metal (lead or tin). stanford.edu This demonstrates that subtle changes in the elemental composition can lead to substantial modifications of the band structure.

The concept of tuning the band gap extends to anion substitution as well. While not extensively documented for cesium titanium oxide, in halide perovskites, the substitution of halide ions is a common strategy to engineer the band gap. The principle involves mixing different halides (e.g., iodine and bromine) to create a solid solution with intermediate and tunable electronic properties.

Furthermore, doping can be an effective method for band gap modification. In a study on protonated titanate nanotubes (H₂Ti₃O₇), doping with transition metals like iron, cobalt, nickel, and copper was shown to reduce the band gap from 3.3 eV to as low as 1.5 eV. nih.gov This suggests that the introduction of dopants into the cesium titanium oxide lattice could be a viable approach for tuning its electronic properties.

Density of States (DOS) Analysis

The Density of States (DOS) provides information about the number of available electronic states at each energy level within a material. Analysis of the DOS is essential for understanding the contributions of different atomic orbitals to the electronic bands.

In titanate perovskites, the electronic states near the band edges are primarily composed of titanium and oxygen atomic orbitals. For semiconducting titanates, the valence band maximum (VBM) is largely formed by the O 2p orbitals, while the conduction band minimum (CBM) is dominated by the Ti 3d orbitals. acs.orgmdpi.com

Table 2: Primary Atomic Orbital Contributions to Band Edges in Semiconducting Titanates

BandContributing Atomic Orbitals
Valence Band Maximum (VBM)O 2p
Conduction Band Minimum (CBM)Ti 3d

Charge Carrier Dynamics

The performance of a semiconductor in electronic and optoelectronic devices is heavily dependent on the dynamics of its charge carriers (electrons and holes), particularly their mobility and diffusion lengths.

Carrier mobility describes how quickly charge carriers can move through a material under the influence of an electric field, while the diffusion length is the average distance a carrier can travel before recombining. atomfair.com High mobility and long diffusion lengths are generally desirable for efficient charge extraction in devices like solar cells.

Specific experimental data on the carrier mobility and diffusion lengths in Cs₂TiO₃ are scarce. However, insights can be drawn from related materials. For instance, studies on mixed-cation 2D perovskites incorporating cesium have shown enhanced conductivity and longer carrier lifetimes, which are indicative of improved charge transport. nih.gov In porous nanocrystalline titanium dioxide, electron mobility has been estimated to be in the range of 10⁻¹⁰ m² V⁻¹ s⁻¹ at room temperature. researchgate.net Research on other perovskite systems, such as mixed lead-halide perovskites, has demonstrated diffusion lengths that can be significantly increased—by a factor of 3 to 6—through compositional engineering. koreascience.kr

Mechanisms of Electron–Hole Separation and Recombination

In cesium titanium oxide, as in other semiconducting metal oxides, the efficiency of any optoelectronic application hinges on the effective separation of photogenerated electron-hole pairs and the suppression of their recombination. When the material absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes in the VB.

The primary mechanisms governing the fate of these charge carriers are:

Band-to-Band Recombination: This is a direct process where an electron from the conduction band returns to the valence band, recombining with a hole and releasing energy, often as light or heat. The rate of this process is proportional to the product of the electron and hole concentrations and is generally considered a second-order kinetic process. aremco.com

Trap-Assisted Recombination (Shockley-Read-Hall Mechanism): This is often the dominant recombination pathway in real-world materials. Crystal defects, such as vacancies, interstitials, or impurities, create localized energy states within the band gap. These "traps" can capture an electron or a hole, holding it until a carrier of the opposite charge is also captured, leading to recombination. aremco.com The efficiency of this process depends on the concentration and energy level of these defect sites. Improved crystallinity and a reduction in crystal defects can diminish the probability of trap-assisted recombination, thereby enhancing charge carrier separation. researchgate.net

The separation of electrons and holes is driven by internal electric fields, which can be established at interfaces or junctions. However, the ultimate lifetime of these separated carriers is determined by the competition between their transport away from the generation site and the recombination processes. In materials like cesium-titanium halide perovskites, a related class of compounds, the recombination is significantly influenced by electron-phonon coupling. Suppressing this coupling can extend the charge carrier lifetime. nih.gov The kinetics of recombination can also differ between the surface and the bulk of the material. Surface trap sites often lead to first-order recombination kinetics, whereas bulk recombination tends to follow second-order kinetics. aremco.com

Doping Effects on Electronic Properties

The electronic properties of cesium titanium oxide can be intentionally modified through doping, which involves introducing foreign atoms (dopants) into the crystal lattice. This technique is a powerful tool for engineering the material's band structure and controlling its charge carrier concentration. Doping can be broadly categorized into cationic (replacing Cs⁺ or Ti⁴⁺ ions) and anionic (replacing O²⁻ ions).

Impact of Cationic and Anionic Doping on Band Structure

Doping directly alters the electronic band structure of the host material, primarily by introducing new energy levels within the band gap or by shifting the positions of the valence and conduction band edges.

Cationic Doping: Replacing the host cations (Cs⁺ or Ti⁴⁺) with other metal ions can significantly modify the electronic properties. The specific effect depends on the dopant's ionic radius, valence state, and electronic configuration. eeer.org

Introduction of Impurity Levels: Transition metal dopants can create new energy levels within the band gap. rsc.org For instance, in the closely related titanium dioxide (TiO₂), doping with ions like Ni²⁺ or Cu²⁺ can introduce energy states that effectively lower the energy required for electron excitation. unimi.it

Band Gap Narrowing: Doping can lead to a reduction in the band gap energy (Eg), which is a crucial factor for enhancing visible light absorption. eeer.orgrsc.org For example, doping TiO₂ with cesium (Cs⁺) has been shown to cause a red-shift in the optical absorption edge, indicating a narrowing of the band gap. researchgate.net Similarly, doping with elements like Molybdenum (Mo) or Tungsten (W) can significantly increase photocatalytic activity by modifying the band structure. rsc.org

Anionic Doping: Substituting oxygen atoms with other non-metal anions, such as Nitrogen (N), Sulfur (S), or Carbon (C), is another effective strategy for band gap engineering. jicers.ir

Formation of Mid-Gap States: Doping with elements like sulfur can lead to the formation of new bands within the original band gap, which can facilitate electron excitation at lower energies. researchgate.net However, if the concentration of these dopants is too high, these intermediate levels can also act as recombination centers, which is detrimental to performance. jicers.ir

The following table summarizes the effects of various dopants on the band gap of related titanium oxide materials.

Dopant TypeDopantHost MaterialEffect on Band Gap
Cationic Cesium (Cs⁺)TiO₂Red-shift of absorption edge researchgate.net
Nickel (Ni²⁺)TiO₂Decrease in energy gap unimi.it
Copper (Cu²⁺)TiO₂Decrease in energy gap unimi.it
Zinc (Zn²⁺)TiO₂ NanotubesDecreased from 3.30 eV to 3.23 eV eeer.org
Anionic Nitrogen (N)TiO₂Band gap reduced from 2.17 eV to 1.85 eV (DFT calculation) hilarispublisher.com
Sulfur (S)TiO₂Band gap reduced to 1.89 eV (DFT calculation) hilarispublisher.com
Co-doping Cerium (Ce), Nitrogen (N), Phosphorus (P)TiO₂Band gap reduced to 1.80 eV (DFT calculation) hilarispublisher.com

Influence on Free Carrier Concentration

Doping is the primary method used to control the concentration of free charge carriers (electrons and holes) in a semiconductor.

Donor Doping: When a dopant atom has more valence electrons than the atom it replaces, it can donate excess electrons to the conduction band. For example, in perovskite oxides like Strontium Titanate (SrTiO₃), substituting the divalent Sr²⁺ with a trivalent Lanthanum (La³⁺) ion acts as a donor, creating one conduction electron per substitution. aps.orgaps.org This increases the electron concentration, making the material n-type.

Acceptor Doping: Conversely, if a dopant has fewer valence electrons, it can create a hole in the valence band, increasing the hole concentration and making the material p-type.

However, the efficiency of doping is often limited by the spontaneous formation of compensating defects. aps.orgaps.org For instance, when attempting to increase the electron concentration via donor doping, the crystal lattice may respond by forming acceptor-type defects, such as cation vacancies. aps.org These compensating defects trap the free electrons introduced by the dopants, effectively placing an intrinsic limit on the achievable free carrier concentration. aps.org Therefore, controlling the synthesis conditions, such as oxygen partial pressure, is crucial to minimize the formation of these compensating defects and maximize the effectiveness of the doping strategy. aps.org In thermal equilibrium, while doping dramatically increases the majority carrier concentration (e.g., electrons in n-type doping), it simultaneously causes a decrease in the minority carrier concentration (holes in this case), while the intrinsic carrier concentration remains constant for a given temperature. youtube.com

Spectroscopic Analysis of Optical Absorption and Emission Phenomena

UV-Visible Spectroscopy for Optical Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the optical absorption properties of materials. For powdered solid samples like cesium titanate, diffuse reflectance spectroscopy (DRS) is commonly employed. The resulting spectra reveal the wavelengths of light the material absorbs, which is directly related to the energy required to excite electrons from the valence band to the conduction band. Studies on various cesium titanate structures, including layered titanates, show that they primarily absorb light in the ultraviolet region of the electromagnetic spectrum. acs.org

The absorption coefficient (α) is a measure of how effectively a material absorbs light at a given wavelength. For semiconductor powders, this coefficient is not measured directly but is considered proportional to the Kubelka-Munk function, F(R∞), which is derived from the diffuse reflectance data. acs.orguni-oldenburg.de This function relates the reflectance of the sample to its absorption and scattering properties. A higher absorption coefficient across the solar spectrum indicates a greater capacity for absorbing incident photons.

Light harvesting efficiency (LHE) is a critical parameter for applications such as photocatalysis and photovoltaics, representing the fraction of incident light that is absorbed by the material. High efficiency depends on strong light absorption over a broad spectral range. While specific LHE percentages for cesium titanate are not extensively reported, enhancing this property is a key goal of material modification, for instance, through doping or nanostructuring to extend light absorption into the visible range. dokumen.pub The intrinsic absorption properties of cesium titanate, largely in the UV region, define its baseline efficiency for converting light energy.

The optical band gap (Eg) is a crucial semiconductor parameter that determines its electronic and optical properties. It represents the minimum energy required to excite an electron from the valence band to the conduction band. For indirect band gap semiconductors like many titanates, the Eg is determined using a Tauc plot. uni-oldenburg.de This method involves plotting (αhν)1/2 or (F(R∞)hν)1/2 against photon energy (hν), where h is Planck's constant and ν is the frequency of light. The band gap energy is then estimated by extrapolating the linear portion of the curve to the energy axis where the y-value is zero. acs.org

Research has shown that the band gap of cesium titanate can vary depending on its specific stoichiometry and structure. For example, layered cesium titanate (Cs0.67Ti1.83□0.17O4, where □ represents a vacancy) exhibits a band gap of approximately 3.5 eV. acs.org The proton-exchanged form of this compound, H0.67Ti1.83□0.17O4·H2O, has a slightly lower band gap of around 3.4 eV. acs.org These values confirm that cesium titanates are wide-band-gap semiconductors, primarily absorbing UV light.

Compound FormulaCommon Name/DescriptionOptical Band Gap (Eg)
Cs0.67Ti1.83□0.17O4Layered Cesium Titanate~3.5 eV
H0.67Ti1.83□0.17O4·H2OLayered Protonic Titanate~3.4 eV
Cs-TiO2 200°C/12 hCesium Titanate Nanomaterial3.17 eV

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the fate of photoexcited electron-hole pairs in a semiconductor. When a material absorbs a photon with energy greater than its band gap, an electron is promoted to the conduction band, leaving a hole in the valence band. The subsequent recombination of this electron-hole pair can result in the emission of light, which is detected as photoluminescence. The intensity and energy (wavelength) of this emission provide information about recombination rates, the presence of defect states, and other electronic properties.

The emission spectrum of a material reveals the energies of the photons released during radiative recombination. Studies on layered cesium titanates with the general formula Cs2TinO2n+1 have identified distinct emission characteristics depending on the structure. At a temperature of 77 K, Cs2Ti2O5, which is believed to contain five-coordinate titanium units, displays a broad emission peak centered around 420 nm (blue light) when excited at 270 nm. elsevierpure.com In contrast, Cs2Ti5O11 and Cs2Ti6O13, which feature conventional six-coordinate titanium octahedra, exhibit an emission peak at a longer wavelength of approximately 490 nm (cyan-green light) upon excitation at 290 nm. elsevierpure.com The blue emission from Cs2Ti2O5 is notable for persisting even at room temperature. elsevierpure.com

The photoluminescence quantum yield (PLQY) quantifies the efficiency of the radiative recombination process, defined as the ratio of photons emitted to photons absorbed. A low PL intensity and quantum yield can indicate a lower rate of electron-hole recombination, which is often a desirable trait in photocatalysis as it implies that charge carriers are available for longer to participate in chemical reactions. cdmf.org.br While PLQY is a critical parameter, specific quantitative values for cesium titanate oxides are not widely reported in the literature.

An exciton (B1674681) is a quasi-particle formed when an electron and a hole are bound together by their electrostatic Coulomb attraction. The exciton binding energy is the energy required to dissociate the exciton into a free electron and a free hole. This value is important as it influences whether photoexcitation results in free carriers or bound excitons. In bulk perovskite-type materials, the exciton binding energy is typically low, on the order of a few millielectronvolts (meV). dokumen.pub

Refractive Index and Extinction Coefficient Determination

The refractive index (n) and the extinction coefficient (k) are fundamental optical constants that describe how light propagates through a material. The refractive index relates to the phase velocity of light in the medium, while the extinction coefficient quantifies the amount of light lost due to absorption per unit distance. These parameters are crucial for the design of optical components and coatings.

These constants can be determined using techniques like spectroscopic ellipsometry, which measures the change in polarization of light upon reflection from a sample's surface. mdpi.com From these measurements, the complex refractive index (ñ = n + ik) can be modeled and calculated over a range of wavelengths. While these properties are essential for optical applications, specific and experimentally verified data for the refractive index and extinction coefficient of Cesium;oxygen(2-);titanium(4+) are not extensively documented in scientific literature. For many titanates, these values are influenced by factors such as crystallinity, density, and stoichiometry.

Tunable Optical Properties through Compositional Engineering

The optical characteristics of Cesium;oxygen(2-);titanium(4+), also known as cesium titanate, can be intentionally modified through compositional engineering. This process involves the precise introduction of dopants or the formation of solid solutions, which alters the material's electronic structure and, consequently, its interaction with light. These modifications can lead to tunable optical absorption and emission properties, making the material adaptable for various technological applications.

A prominent example of this tunability is observed in cesium titanium halide perovskites, a class of compounds related to cesium titanate. By adjusting the elemental composition, researchers can systematically control the material's band gap and photoluminescence.

Detailed research findings have demonstrated that for vacancy-ordered double perovskites with the formula Cs₂TiX₆ (where X can be a halogen), the optical properties are highly dependent on the halide composition. For instance, in mixed-halide systems of the type Cs₂Ti(BrₓCl₁₋ₓ)₆, the band gap can be tuned over a significant range by varying the molar ratio of bromine to chlorine. Experimental studies have shown that the band gap of these materials can be adjusted from approximately 1.7 eV to 2.5 eV. arxiv.org This tuning capability allows for the optimization of light absorption for specific regions of the electromagnetic spectrum.

The photoluminescence of these cesium titanium halide perovskites is also composition-dependent. By altering the bromine-to-chlorine ratio, the peak emission wavelength can be shifted from around 535 nm to 670 nm. arxiv.org This control over the emitted light's color is a key aspect of compositional engineering.

First-principles calculations have been employed to predict the electronic and optical properties of these materials, and the theoretical results align well with experimental observations. These computational studies help in understanding the underlying mechanisms of how compositional changes affect the electronic band structure and optical response. For example, calculations show that as the chlorine content increases in Cs₂Ti(Br₁₋ₓClₓ)₆, the absorption coefficient exhibits a blue shift. researchgate.net

The following tables summarize the tunable optical properties of cesium titanium halide perovskites based on compositional engineering:

While the halide perovskites provide a clear illustration of tunable properties, the principle of compositional engineering also applies to oxide-based cesium titanates. The introduction of dopant ions into the crystal lattice can create new energy levels within the band gap, leading to changes in optical absorption and emission characteristics. For example, doping titanium dioxide (TiO₂) with cesium ions has been shown to cause a red-shift in the optical absorption edge, enhancing its light absorption capabilities.

Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound Cesium Titanium Oxide, also referred to as "Cesium;oxygen(2-);titanium(4+)", to thoroughly address the detailed outline provided in your request.

Research on the dielectric and ferroelectric properties of titanate perovskites is extensive; however, it is predominantly focused on compounds containing barium, strontium, lead, and calcium. The available literature on cesium titanates primarily discusses synthesis methods and basic structural or conductivity properties, but does not provide the specific quantitative data required for a detailed analysis of:

Dielectric Constant and Loss Tangent: Specific values and their dependence on frequency and temperature are not detailed in the available research.

Influence of Doping: Studies on how various dopants affect the dielectric performance of a cesium titanate host are not available.

Ferroelectric Behavior: There is no information regarding hysteresis loop analysis, remanent polarization, or coercive field measurements for this specific compound.

Structural Phase Transitions: While phase transitions are fundamental to titanates, specific transition temperatures and the mechanisms for cesium titanate are not described in the accessible literature.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on Cesium Titanium Oxide is not possible at this time. Writing the article would require speculating or misattributing data from other related but distinct compounds, which would violate the core requirements of accuracy and specificity.

Dielectric Response and Ferroelectric/paraelectric Phase Transitions

Structural Phase Transitions and Their Mechanism

Monoclinic-Tetragonal Transitions

The transition between monoclinic and tetragonal phases is a key structural transformation in many functional materials, including certain ferroelectric perovskites. This type of transition involves a change in the crystal lattice symmetry, which directly impacts the material's properties. In the context of titanates, this transition is often part of a sequence of phase changes that occur as temperature decreases.

While specific data on monoclinic-tetragonal transitions in cesium titanate (Cs₂TiO₃) are not extensively detailed in current literature, the phenomenon is well-documented in analogous perovskite systems like lead zirconate titanate (PZT). In PZT, a monoclinic phase has been identified as a structural bridge between the tetragonal and rhombohedral phases near the morphotropic phase boundary (MPB). americanelements.comwikipedia.org This transition is characterized by a distortion of the unit cell, where the monoclinic angle deviates from 90°, acting as an order parameter for the transformation. rug.nl

The monoclinic structure can be conceptualized as arising from the condensation or "freezing-out" of local atomic displacements that are present but disordered in the higher-symmetry tetragonal phase. americanelements.comwikipedia.org For example, in PZT with a composition near the MPB (e.g., PbZr₀.₅₂Ti₀.₄₈O₃), a transition from a tetragonal phase to a monoclinic (space group Cm) phase is observed below approximately 300 K. rug.nl This transition is crucial as it is linked to the strong piezoelectric properties of these materials.

The general characteristics of such transitions in perovskite-like materials are summarized below.

Table 1: Characteristics of Tetragonal-to-Monoclinic Phase Transitions in Perovskite-Type Oxides

Feature Description Example System
Symmetry Change Reduction in crystal symmetry from tetragonal (e.g., P4mm) to monoclinic (e.g., Cm). Lead Zirconate Titanate (PZT)
Driving Mechanism Condensation of local, disordered atomic shifts present in the tetragonal phase into an ordered arrangement. wikipedia.org PbZr₀.₅₂Ti₀.₄₈O₃
Order Parameter The deviation of the monoclinic angle (β) from 90°. rug.nl PZT

| Physical Impact | Often associated with a region of high piezoelectric response, known as the morphotropic phase boundary. americanelements.com | PZT |

Pure zirconium dioxide (ZrO₂) also undergoes a well-studied transformation from a monoclinic to a tetragonal phase at approximately 1173°C, which is a martensitic transformation involving a change in volume and mechanical properties. researchgate.net The stabilization of the tetragonal phase at lower temperatures through doping is key to the material's application as a structural ceramic. harvard.edu

Temperature and Composition-Induced Transitions

Phase transitions in titanates are highly sensitive to both temperature and chemical composition. These transitions are fundamental to tuning the dielectric and ferroelectric properties for specific applications. A material may transition from a high-symmetry, non-polar (paraelectric) phase to a lower-symmetry, polar (ferroelectric) phase as the temperature is lowered below a critical point known as the Curie temperature (T_C).

Temperature-Induced Transitions: Barium titanate (BaTiO₃) is a classic example of a perovskite that exhibits a sequence of temperature-induced phase transitions. As it cools from a high temperature, it transforms from a cubic (paraelectric) phase to a tetragonal (ferroelectric) phase, then to an orthorhombic phase, and finally to a rhombohedral phase. harvard.edumdpi.com Each of these transitions involves a change in the direction of the spontaneous polarization. Similarly, strontium titanate (SrTiO₃) undergoes a transition from a cubic to a tetragonal phase at around 105 K, though quantum fluctuations suppress the onset of a ferroelectric state. ucsd.edu

The general sequence for many perovskite titanates is as follows: Cubic → Tetragonal → Orthorhombic → Rhombohedral

Table 2: Illustrative Transition Temperatures (T_C) in Perovskite Titanates

Compound Transition Approximate Temperature
Barium Titanate (BaTiO₃) Cubic to Tetragonal ~393-400 K mdpi.comaps.org
Barium Titanate (BaTiO₃) Tetragonal to Orthorhombic ~278 K aps.org
Barium Titanate (BaTiO₃) Orthorhombic to Rhombohedral ~183 K aps.org

Composition-Induced Transitions: Altering the chemical composition by creating solid solutions is a powerful method for controlling phase transition temperatures. By substituting ions at the A or B sites of the perovskite ABO₃ structure, one can modify the crystal lattice's stability and, consequently, its transition behavior. For instance, in the PrAlO₃–SrTiO₃ system, increasing the concentration (x) of SrTiO₃ in Pr₁₋ₓSrₓAl₁₋ₓTiₓO₃ leads to a "morphotropic" phase transition from a rhombohedral to a cubic structure. nih.gov This change is driven by the increase in the average ionic radii, which reduces the structural deformation. This compositional tuning significantly lowers the temperature of the rhombohedral-to-cubic transition, from 1770 K in pure PrAlO₃ to 930 K in Pr₀.₅Sr₀.₅Al₀.₅Ti₀.₅O₃. nih.gov

Octahedral Tilting Phenomena in Perovskite Variants

In the ideal, high-symmetry cubic perovskite structure, the octahedra are perfectly aligned. At lower temperatures, however, this arrangement can become unstable, leading to structural distortions. aps.org These distortions are often described by Glazer notation, which classifies the different patterns of in-phase (denoted with a '+' superscript) and out-of-phase (denoted with a '-' superscript) tilting of the octahedra around the crystallographic axes. aps.org

While cesium titanate itself does not form a simple perovskite structure, the principles of octahedral tilting are central to understanding the behavior of many related cesium-containing compounds, such as the cesium lead and cesium tin halide perovskites (e.g., CsPbX₃, CsSnX₃, where X is a halide). aquaenergyexpo.com In these materials, vibrational instabilities (soft phonon modes) in the high-temperature cubic phase are associated with octahedral tilting. aquaenergyexpo.comsemanticscholar.org These instabilities lead to a sequence of phase transitions upon cooling:

α-phase (Cubic, Pm-3m): High-temperature phase with no octahedral tilting. aps.org

β-phase (Tetragonal, P4/mbm): Intermediate phase characterized by in-phase tilting along one axis. aps.org

γ-phase (Orthorhombic, Pnma): Low-temperature phase that can involve both in-phase and out-of-phase tilts. aps.org

First-principles calculations show that for many cesium halide perovskites, the cubic phase is dynamically unstable, and the system spontaneously distorts via octahedral tilting to achieve a lower-energy state. aquaenergyexpo.com This tilting is not merely a static distortion but can be dynamic, where the octahedra fluctuate between different tilted orientations. The nature of the transition—whether it is displacive (involving a smooth shift of atomic positions) or order-disorder (involving the ordering of pre-existing local distortions)—can be determined by analyzing the potential energy landscape. aps.org

Table 3: Common Glazer Tilt Systems and Associated Symmetries

Glazer Notation Description Resulting Crystal System
a⁰a⁰a⁰ No tilt Cubic
a⁰a⁰c⁺ In-phase tilt about one axis Tetragonal
a⁰a⁰c⁻ Out-of-phase tilt about one axis Tetragonal

The coupling between octahedral tilting and displacements of the A-site cation (cesium) is often necessary to stabilize the lower-symmetry ground states. aps.org These structural changes profoundly affect the material's electronic and dielectric properties.

First Principles Calculations and Atomistic Simulations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the investigation of a material's properties by solving the quantum mechanical equations that govern the behavior of electrons.

DFT calculations are employed to determine the most energetically favorable crystal structure of a compound, predicting key parameters such as lattice constants and atomic positions. For cesium titanate, assuming a perovskite-like ATiO₃ structure, theoretical calculations have been performed to assess its structural stability. One key indicator of stability for perovskite structures is the Goldschmidt tolerance factor (t-factor) mdpi.com. DFT studies confirm that for the alkali-based titanate series, including the cesium variant, the t-factor falls within the stable range of 0.85 to 1.04 mdpi.com.

Specific DFT calculations for the cubic perovskite phase of CsTiO₃ have predicted its lattice parameter.

CompoundPropertyCalculated ValueMethod
CsTiO₃Lattice Parameter (a)4.098 ÅDFT researchgate.net
ATiO₃ (A=Cs)Goldschmidt Tolerance Factor (t)0.85 - 1.04DFT mdpi.com

These theoretical predictions provide a fundamental basis for synthesizing and characterizing the material experimentally. The agreement of calculated parameters with the expected stable perovskite structure underscores the reliability of DFT in describing the atomic arrangement of cesium titanate mdpi.com.

The electronic band structure and density of states (DOS) are critical for determining a material's electrical conductivity and other electronic properties. Spin-polarized DFT calculations have been used to explore these properties for the ATiO₃ series of perovskites mdpi.com.

The analysis of the band structure for CsTiO₃ reveals that electronic band states cross the Fermi level, which is set to zero energy mdpi.com. This crossing indicates the absence of a band gap, a defining characteristic of metallic behavior. The total and partial density of states (PDOS) distributions further support this finding, showing a finite density of states at the Fermi level mdpi.com.

However, another DFT investigation reported a direct band gap of 1.68 eV for CsTiO₃, suggesting semiconducting properties researchgate.net. This discrepancy highlights how different computational setups and approximations within DFT can lead to varying predictions, necessitating experimental verification. The majority of comprehensive comparative studies, however, point towards a metallic nature mdpi.com.

CompoundPropertyFindingSource
CsTiO₃Electronic NatureMetallic mdpi.com
CsTiO₃Band Gap1.68 eV (Direct) researchgate.net

DFT is also a powerful tool for predicting the optical response of materials by calculating the frequency-dependent complex dielectric function, from which properties like the absorption coefficient and refractive index can be derived mdpi.comsiesta-project.org.

Calculations for CsTiO₃ show significant photovoltaic activity within the visible light spectrum researchgate.net. It exhibits a high optical conductivity and absorption coefficient, making it a promising candidate for solar cell applications researchgate.net. The predicted refractive index (n) and extinction coefficient (k) spectra show a distinct trend for CsTiO₃. Unlike wide-bandgap semiconductors, CsTiO₃ exhibits a sharp increase in its extinction coefficient starting from zero energy, which is consistent with its predicted metallic nature and ability to absorb a substantial portion of incident light across the solar spectrum mdpi.com. This high absorption in the solar region makes it less suitable for applications requiring transparency, such as charge transport layers, but potentially useful as an absorber material mdpi.com.

Half-metallic materials are a class of substances that act as a conductor for electrons of one spin orientation but as an insulator or semiconductor for the opposite spin ias.ac.inresearchgate.netchalcogen.ro. This property is highly desirable for spintronic applications. DFT calculations are essential for predicting whether a material exhibits half-metallicity by simulating its spin-polarized electronic structure royalholloway.ac.uk.

Within the alkali titanate (ATiO₃) series, spin-polarized DFT calculations have revealed diverse magnetic behaviors mdpi.com. While compounds like KTiO₃ and RbTiO₃ are predicted to be half-metallic ferromagnetic materials, CsTiO₃ is found to be non-magnetic mdpi.com. The calculations show no spin polarization in the electronic structure of CsTiO₃, and its metallic behavior exists for both spin-up and spin-down channels equally mdpi.com. This distinguishes it from other members of the alkali titanate family and indicates it is not a candidate for half-metallic applications.

CompoundPredicted Magnetic PropertyPredicted Electronic Property
LiTiO₃FerromagneticMetallic
NaTiO₃Non-magneticSemiconductor
KTiO₃FerromagneticHalf-metallic
RbTiO₃FerromagneticHalf-metallic
CsTiO₃Non-magneticMetallic

Hubbard-U Corrections and Hybrid Functionals in DFT

Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), can sometimes fail to accurately describe the electronic structure of materials with strongly correlated electrons, like the d-electrons in titanium oxides nih.gov. This is often due to an issue known as the self-interaction error, which can lead to an incorrect prediction of band gaps and magnetic states amazonaws.comepfl.ch.

To address these limitations, more advanced methods like DFT+U (which adds a Hubbard U term to account for on-site Coulombic interactions) and hybrid functionals (which mix a portion of exact Hartree-Fock exchange) are used nih.govamazonaws.commdpi.comarxiv.org.

DFT+U: This method applies a corrective energy penalty (the Hubbard U) to specific localized orbitals (e.g., Ti 3d states) to better describe electron localization and counteract self-interaction errors epfl.chaps.org. The DFT+U approach has proven successful in improving the description of electronic and magnetic properties in many transition metal oxides mdpi.comresearchgate.net.

Hybrid Functionals: Functionals like HSE06 or PBE0 incorporate a fraction of exact exchange, which can significantly improve the prediction of band gaps and reduce the delocalization error inherent in standard functionals nih.govmdpi.comnih.gov. While more computationally expensive, they often provide a higher level of accuracy for the electronic and magnetic structures of correlated oxides nih.gov.

While specific studies applying DFT+U or hybrid functionals directly to cesium titanate are not widely documented in the literature, their application to other titanates like YTiO₃ and SrRuO₃ demonstrates their importance for this class of materials mdpi.com. Given the presence of Ti 3d electrons in CsTiO₃, it is expected that these advanced functionals would be necessary for a highly accurate prediction of its electronic and magnetic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time nih.govmdpi.com. By calculating the forces between particles and integrating Newton's laws of motion, MD simulations can provide detailed insight into the dynamic behavior of materials, such as phase transitions, diffusion, and interfacial phenomena youtube.commdpi.comyoutube.comyoutube.com.

Currently, there is a lack of published research focusing on MD simulations of bulk cesium titanate. However, MD simulations have been extensively used to study related systems, particularly the interaction and adsorption of cesium ions with various material surfaces. For instance, MD studies have provided a mechanistic understanding of cesium adsorption on minerals like todorokite and illite, which is crucial for predicting the mobility of radioactive cesium in the environment nih.govnih.govosti.gov. Other simulations have explored the use of functionalized carbon nanotubes for cesium extraction from aqueous solutions tandfonline.com. These studies highlight the power of MD in elucidating atomistic details of surface complexation and ion exchange mechanisms, information that is difficult to obtain through experimental means alone nih.gov.

Computational Modeling of Ion Exchange Processes

Computational models are critical for designing, optimizing, and predicting the performance of ion exchange systems for cesium removal. These models integrate fundamental data on material properties and equilibrium behavior to simulate performance under various operational conditions. While extensive modeling has been conducted on related crystalline silico-titanate (CST) materials, the principles are applicable to titanate-based ion exchangers in general sandia.govunt.eduresearchgate.netscispace.com. An effective model can forecast the efficiency of cesium removal and guide the design of large-scale applications researchgate.net.

Prediction of Breakthrough Profiles

A key application of computational modeling in ion exchange is the prediction of breakthrough profiles. A breakthrough curve illustrates the concentration of the target ion (cesium) in the effluent from an ion exchange column over time. Predicting this curve is essential for determining the operational capacity of the ion exchanger and the point at which it needs regeneration or replacement.

Models used for this purpose, such as the VERSE-LC software applied to silico-titanates, typically account for several mass transfer phenomena, including unt.edu:

Axial dispersion: The mixing of the fluid as it flows through the packed column.

Film mass transfer: The movement of ions from the bulk liquid to the surface of the ion exchange particle.

Pore diffusion: The diffusion of ions within the pores of the particle to reach the active exchange sites.

By solving the governing mass balance equations that incorporate these transport mechanisms alongside equilibrium isotherm data, these models can simulate the S-shaped breakthrough curve characteristic of fixed-bed columns unt.eduresearchgate.net. The accuracy of these predictions allows for the proper sizing and performance evaluation of ion exchange columns for specific waste streams unt.edu. For instance, batch contact tests can provide distribution coefficient (Kd) data that helps predict the 50% breakthrough point in a column, with a higher Kd value suggesting a larger number of bed volumes can be processed before cesium breaks through osti.gov.

Diffusion Coefficients and Adsorption Isotherms

The diffusion coefficient and the adsorption isotherm are fundamental parameters that underpin the computational modeling of ion exchange processes. The diffusion coefficient quantifies the rate of ion movement within the adsorbent, while the adsorption isotherm describes the equilibrium relationship between the concentration of the ion in the solution and the amount adsorbed onto the solid at a constant temperature.

Diffusion Coefficients: The kinetics of cesium adsorption are often analyzed using kinetic models such as the pseudo-first-order and pseudo-second-order models. Studies on titanate nanosheets have shown that the adsorption process reaches equilibrium in approximately 20 minutes and is best described by the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. proquest.comiwaponline.comsemanticscholar.org This model provides a better fit (R² = 0.9998) than the pseudo-first-order model proquest.comiwaponline.comsemanticscholar.org.

Adsorption Isotherms: The equilibrium behavior of cesium adsorption on titanates is commonly described by isotherm models such as the Langmuir and Freundlich models.

Langmuir Model: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

Freundlich Model: This model is empirical and describes adsorption on heterogeneous surfaces.

Research on sodium titanates and titanate nanosheets has consistently shown that the Langmuir model provides a better fit for the experimental data, indicating that the adsorption of cesium ions occurs on a uniform surface, consistent with an ion-exchange mechanism proquest.comiwaponline.comrsc.org. The maximum adsorption capacity (q_m) for cesium, as calculated from the Langmuir model, is a key performance metric. Studies have reported exceptionally high capacities for titanate-based materials.

Below are tables summarizing key findings for cesium adsorption on titanate materials.

Adsorption Isotherm Parameters for Cesium on Titanate Materials
MaterialIsotherm ModelMax. Adsorption Capacity (q_m)Correlation Coefficient (R²)Source
Sodium TitanateLangmuir206.3 mg/gNot specified rsc.orgresearchgate.net
Titanate Nanosheets (TNS)Langmuir200.00 mg/g0.9903 proquest.comiwaponline.comsemanticscholar.org
Sodium TitanateFreundlichNot applicableLower than Langmuir rsc.org
Titanate Nanosheets (TNS)FreundlichNot applicableLower than Langmuir proquest.comiwaponline.com
Adsorption Kinetic Parameters for Cesium on Titanate Materials
MaterialKinetic ModelEquilibrium TimeCorrelation Coefficient (R²)Source
Titanate Nanosheets (TNS)Pseudo-second-order~20 minutes0.9998 proquest.comiwaponline.comsemanticscholar.org
Sodium TitanatePseudo-first-order~10 minutesNot specified rsc.orgresearchgate.net

Surface Chemistry and Interfacial Phenomena

Surface Morphology and Roughness Studies

The surface morphology of cesium titanates is significantly influenced by the synthesis method. Layered cesium titanate, specifically Cs₂Ti₅O₁₁, is known to form particles with an elongated rectangular shape. researchgate.net One study reported that as-prepared Cs₂Ti₅O₁₁ material had a particle size of 3 μm in length and 0.5 μm in width. researchgate.net Subsequent mechanical processing, such as pelletizing and crushing, can reduce these dimensions to the nanometer scale, on the order of a few hundred nanometers. researchgate.net

While detailed quantitative studies on the surface roughness of cesium titanate are not extensively available, related titanate materials have been characterized using techniques like Atomic Force Microscopy (AFM). For instance, AFM has been employed to analyze the surface roughness of various titanium dioxide nanotube arrays, revealing differences in surface topography based on preparation methods. researchgate.net Such techniques could be applied to cesium titanate to provide quantitative data on its surface roughness, which is a crucial parameter affecting its surface area and reactivity.

Surface Reactivity and Stability in Various Environments

The reactivity and stability of cesium titanate surfaces are key considerations for their practical use, particularly in aqueous or humid environments. While specific studies on the degradation of cesium titanate by moisture and oxygen are limited, the behavior of titanate-based materials in general provides some insights. Titanate nanotubes, for example, have shown long-term stability in pure water and basic solutions at room temperature. bath.ac.uk However, in acidic environments, they can slowly transform into rutile nanoparticles. bath.ac.uk

Interfacial Charge Transfer and Separation in Heterostructures

In heterostructures involving cesium titanate, the transfer and separation of charge at the interface are fundamental to their functionality, especially in photocatalysis. The efficiency of photocatalytic processes is often limited by the rapid recombination of photoexcited electron-hole pairs. researchgate.net The formation of a heterojunction between cesium titanate and another semiconductor can facilitate charge separation. mdpi.com

Upon photoexcitation, electrons and holes are generated. In a well-designed heterostructure, one charge carrier (e.g., the electron) can be transferred across the interface to the other material, while the other charge carrier (the hole) remains, thus achieving spatial separation and reducing recombination. researchgate.netresearchgate.netnih.gov The specific mechanism of charge transfer depends on the band alignment of the two materials. For instance, in cerium and nitrogen co-doped TiO₂, a metal-metal charge transfer (MMCT) from Ti³⁺ to Ce⁴⁺ is proposed to be responsible for the visible light photocatalytic activity. researchgate.netiwaponline.com Similar interfacial charge transfer mechanisms are expected to govern the behavior of cesium titanate-based heterostructures, enhancing their photocatalytic efficiency. bath.ac.uknih.gov

Adsorption Mechanisms and Selectivity on Cesium Titanate Surfaces

Cesium titanates and related titanate materials are recognized for their ability to adsorb various ions, with ion exchange being a primary mechanism. acs.org This is particularly relevant for the removal of radioactive cesium from aqueous solutions. acs.orgresearchgate.net

The adsorption process typically involves the exchange of mobile cations within the layered or tunnel structure of the titanate with cesium ions from the solution. acs.orgresearchgate.net For example, in sodium titanate nanosheets, the interlayer Na⁺ ions are exchanged for Cs⁺ ions. acs.org The efficiency of this ion exchange is influenced by several factors, including the pH of the solution, the initial concentration of the adsorbate, and the temperature. acs.org The adsorption of cesium onto titanate nanosheets has been shown to follow the Langmuir isotherm model, which suggests monolayer adsorption on a surface with a finite number of identical sites. acs.org

The selectivity of titanate-based materials for different alkali metal ions is a critical aspect of their performance. In neutral and slightly acidic solutions, hydrous titanium dioxide exhibits a selectivity sequence of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. akjournals.com However, this selectivity can be reversed in alkaline solutions. akjournals.com Some titanates exhibit an unusual selectivity. For instance, five-coordinate layered titanate K₂Ti₂O₅ shows a high selectivity for Li⁺ over other alkali metal ions, which is contrary to the typical sequence observed in conventional ion exchangers. acs.org The selectivity is influenced by factors such as the size of the hydrated ions and the specific structure of the ion exchange sites within the titanate material. researchgate.net

Nanoscale Architectures and Morphology Control

Influence of Synthesis Parameters on Nanostructure Morphology (Size, Shape, Uniformity)

The morphology of cesium titanate nanostructures is highly dependent on the synthesis conditions. Key parameters such as temperature, precursor chemistry, and mechanical processing play a crucial role in determining the final size, shape, and uniformity of the nanoparticles.

A high-temperature solid-state reaction is a common method for synthesizing cesium titanates. For instance, the synthesis of few-layered cesium titanate (Cs₀.₇Ti₁.₈₂₅O₄) has been achieved by using cesium carbonate (Cs₂CO₃) and anatase titanium dioxide (TiO₂) as precursors. Research has shown that a single phase of this material can be obtained by calcining the precursor mixture at 800 °C with a molar ratio of Cs/Ti in the range of 1/(2.6–4.0). sciopen.com The crystallinity of the resulting cesium titanate is observed to improve with either an increase in the total amount of precursors used or with a longer calcination duration. sciopen.com The mixing method of the precursors also has a significant impact; a mixed phase of rutile TiO₂ and Cs₀.₇Ti₁.₈₂₅O₄ is formed when the precursors are mixed in a solution, whereas a single phase is achieved by calcining the precursor mixture directly. sciopen.com

Mechanical methods can also be employed for morphology control. In one study, macroscopic layered cesium titanate (Cs₂Ti₅O₁₁) with a particle size of 3 μm in length and 0.5 μm in width was reduced to an elongated rectangular shape of a few hundred nanometers. This size reduction was accomplished by first pressing the material into a pellet and then crushing it in a mortar. researchgate.net

The choice of synthesis route, such as sol-gel versus solid-state reaction, also dictates the resulting particle characteristics. Sol-gel methods can produce powders with a large specific area and a narrow distribution of grain sizes. researchgate.net The pH of the reaction medium is another critical parameter, as it can influence the transformation of titanate structures and the final morphology of the nanoparticles. bohrium.com

Interactive Data Table: Synthesis Parameters and Their Effect on Cesium Titanate Morphology

Synthesis MethodPrecursorsKey ParametersEffect on Morphology
High-Temperature Solid-State ReactionCs₂CO₃, Anatase TiO₂Calcination Temperature: 800 °CFormation of single-phase Cs₀.₇Ti₁.₈₂₅O₄. sciopen.com
High-Temperature Solid-State ReactionCs₂CO₃, Anatase TiO₂Molar Ratio (Cs/Ti): 1/(2.6–4.0)Crucial for obtaining a single phase of Cs₀.₇Ti₁.₈₂₅O₄. sciopen.com
High-Temperature Solid-State ReactionCs₂CO₃, Anatase TiO₂Precursor Amount/Calcination DurationIncreased amount or duration improves crystallinity. sciopen.com
Mechanical ReductionMacroscopic Cs₂Ti₅O₁₁Pelletizing and CrushingReduction of particle size from micrometers to a few hundred nanometers. researchgate.net
Sol-Gel HydrothermalNa₂Si₂O₃·9H₂O, TiCl₄pH: 12.5, Temperature: 170 °C, Time: 7 daysSynthesis of nano-crystalline silicotitanate with particle size < 100 nm. nih.gov

Control over Crystal Growth and Grain Boundaries

Controlling crystal growth and engineering grain boundaries are advanced strategies to tailor the properties of ceramic materials like cesium titanate. While specific research on grain boundary engineering in cesium titanate is not extensively documented, principles derived from analogous titanate systems, such as strontium titanate (SrTiO₃), provide valuable insights.

Techniques like Field-Assisted Sintering Technology/Spark Plasma Sintering (FAST/SPS) have been used to produce dense SrTiO₃ ceramics at significantly lower temperatures than conventional sintering. This process results in fine-grained microstructures (e.g., ~300 nm) and can influence cationic segregation at the grain boundaries, which in turn affects properties like grain boundary conductivity. fz-juelich.de

For single-crystal growth, flux growth methods are often employed. In the case of barium titanate, using a potassium fluoride (B91410) flux and controlling the cooling rate (e.g., between 1 and 5 °C per hour) allows for the crystallization of large single crystals. google.com Such techniques could potentially be adapted for the growth of high-quality cesium titanate single crystals, which are essential for fundamental property studies and certain applications. The control over crystal growth in these systems is often achieved by maintaining a specific temperature gradient across the melt. google.com

Mesoporous and Porous Architectures

The creation of mesoporous and porous architectures in cesium titanate is a key strategy for applications requiring high surface area, such as catalysis and sorption. Templating methods, using either soft or hard templates, are the primary routes to achieve such structures.

While direct synthesis of mesoporous cesium titanate is not widely reported, studies on similar compounds like cerium titanate offer a clear blueprint. Hierarchical mesoporous cerium titanates with a brannerite structure have been successfully synthesized using a combination of soft (glucose) and hard (colloidal silica) templates through a sol-gel process. rsc.org This approach yields polycrystalline powders composed of nanoscale building blocks (~20–30 nm) with high specific surface areas (up to ~100 m²/g) and significant pore volumes (~0.4 cm³/g). rsc.org A remarkable feature of these materials is the high proportion of mesopores (5–50 nm), which can constitute 84–98% of the total pore volume, facilitating rapid access of adsorbates to the internal surfaces. rsc.org

The general principle of templating involves the synthesis of the titanate material around a template, which is later removed to leave a porous structure.

Hard Templating: This involves using a pre-formed solid material (e.g., silica (B1680970) spheres, porous carbon) as a scaffold. The precursor solution infiltrates the pores of the template, and after solidification of the titanate, the template is removed, typically by etching or calcination. frontiersin.org

Soft Templating: This method uses self-assembling molecules, such as surfactants or block copolymers, which form micelles or other ordered structures in the precursor solution. The inorganic species then polymerize around these organic structures. Subsequent removal of the organic template, usually by calcination, results in a mesoporous material. researchgate.netresearchgate.net

For instance, mesoporous titania has been synthesized using cetyltrimethylammonium bromide (CTAB) as a soft template in a combined sol-gel and hydrothermal method. researchgate.net The pore structure of the resulting material is influenced by the size of the template's micelles. elsevierpure.com It is highly probable that these established templating strategies could be adapted for the synthesis of mesoporous cesium titanate, allowing for precise control over pore size and surface area.

Single-Atom Decoration and Heterostructure Formation

Modifying the surface of cesium titanate through single-atom decoration or the formation of heterostructures is a sophisticated approach to enhance its functional properties, particularly in photocatalysis.

Heterostructure Formation: Creating a junction between cesium titanate and another semiconductor can promote charge separation and enhance photocatalytic efficiency. A notable example is the synthesis of a heterostructure composed of halide perovskite cesium bismuth bromide (Cs₃Bi₂Br₉) and hydrogen titanate nanosheets (H₂Ti₃O₇-NS). In this architecture, cubic-shaped Cs₃Bi₂Br₉ is anchored onto the surface of the titanate nanosheets. mdpi.com This heterojunction widens the visible-light response range and improves the separation of photo-induced charge carriers, leading to significantly enhanced photo-oxidation performance. mdpi.com

Another form of heterostructure involves the in-situ formation of metallic nanoparticles on the catalyst surface. In a study on layered cesium copper titanate, it was observed that during photocatalytic hydrogen production, incorporated copper ions were reduced to metallic copper. These copper nanoparticles then leached out to the catalyst surface, acting as a co-catalyst and dramatically increasing the hydrogen evolution rate. daneshyari.com

Single-Atom Decoration: The ultimate level of atomic dispersion is achieved with single-atom catalysts (SACs), where isolated metal atoms are anchored onto a support material. This approach maximizes atom utilization and can lead to unique catalytic properties. While research on SACs specifically using cesium titanate as a support is emerging, studies on related titanate materials demonstrate the viability of this strategy.

For example, single atoms of tin (Sn) have been successfully loaded onto exfoliated layered titanates. acs.org These atomically dispersed Sn species were found to significantly enhance the photocatalytic activity for hydrogen generation, outperforming conventional TiO₂-based photocatalysts. acs.org The stability of these single-atom sites is a critical factor, and it is often achieved through strong interactions with the support material, for instance, by anchoring the atoms at defect sites or through covalent bonding with surface oxygen or other atoms. nih.govmdpi.com The electronic properties and catalytic activity of the single atoms can be tuned by the metal-support interaction and the local coordination environment. mdpi.com This strategy holds great promise for developing highly efficient cesium titanate-based catalysts for a variety of chemical transformations.

Advanced Functional Applications of Cesium Titanium Oxide

Future Research Directions and Emerging Paradigms for Cesium Titanium Oxide

Exploration of Novel Cesium Titanate Stoichiometries and Crystal Structures

The continued exploration of new stoichiometric ratios and crystal structures of cesium titanate is a fundamental research direction. The arrangement of cesium, titanium, and oxygen atoms dictates the material's fundamental electronic, optical, and catalytic properties. While several phases of cesium titanate are known, the synthesis and characterization of novel compositions could lead to materials with unprecedented functionalities.

Researchers have identified various stoichiometries, including layered structures like Cs₂Ti₅O₁₁ and Cs₀.₇Ti₁.₈₂₅O₄, as well as the hollandite-type structure Cs₂Ti₆O₁₃. researchgate.netresearchgate.netsciopen.com A significant area of interest is the vacancy-ordered double perovskite family, Cs₂TiX₆ (where X = Cl, Br, I), which is being investigated as a lead-free alternative in photovoltaics. mdpi.comrsc.org Future work will likely focus on precisely controlling synthetic conditions to stabilize new, potentially metastable, phases. For instance, high-pressure synthesis or advanced thin-film deposition techniques could unlock crystal structures that are inaccessible through conventional solid-state reactions. researchgate.netsciopen.com The investigation into how doping can induce phase transformations, such as the partial transformation from monoclinic to rhombohedral symmetry observed in doped zirconates, presents a parallel avenue for creating novel cesium titanate structures. researchgate.net

Table 1: Known Stoichiometries and Crystal Structures of Cesium Titanates
Compound FormulaCommon Name/Structural FamilyKey Structural FeaturesReference
Cs₂Ti₅O₁₁Layered TitanateLayered structure, suitable for ion exchange researchgate.net
Cs₂Ti₆O₁₃Hollandite-typeContains one-dimensional tunnels researchgate.net
Cs₀.₇Ti₁.₈₂₅O₄Layered TitanatePrecursor for titania nanosheets sciopen.com
Cs₂TiX₆ (X=Cl, Br, I)Vacancy-Ordered Double PerovskiteLead-free perovskite structure for optoelectronics mdpi.comrsc.org

Advanced Doping Strategies for Tailored Properties

Doping, the intentional introduction of impurities into a material, is a powerful strategy for modifying the properties of cesium titanate. Future research will focus on moving beyond simple elemental substitution to more advanced doping strategies to precisely tailor the material's electronic band structure, defect chemistry, and surface properties.

Advanced doping approaches may include:

Co-doping: Introducing two or more different elements simultaneously to create synergistic effects that are not achievable with single dopants. This could be used to enhance visible-light absorption and charge separation in photocatalytic applications. mdpi.com

Gradient Doping: Creating a concentration gradient of the dopant from the surface to the bulk of the material. This can establish internal electric fields that facilitate charge transport and improve the efficiency of solar cells and photocatalysts.

Surface-Selective Doping: Modifying only the surface of the cesium titanate material to enhance catalytic activity or improve interfacial contact in composite structures, without altering the bulk properties.

Studies have already shown that doping titanates with elements like cerium can significantly boost thermo- and photocatalytic activity. d-nb.info Similarly, doping titanium dioxide (TiO₂) films with cesium ions (Cs⁺) has been found to cause a red-shift in the optical absorption edge, enhancing photocatalytic efficiency. researchgate.net Applying these concepts to cesium titanate perovskites, where cesium doping has already been shown to improve the quality and performance of related solar cell materials, is a promising avenue. nih.gov

In Situ Characterization Techniques for Dynamic Process Understanding

To optimize the synthesis and performance of cesium titanate, a deeper understanding of the dynamic processes occurring during its formation and operation is essential. In situ characterization techniques, which allow for real-time monitoring of material transformations under reaction conditions, are critical for gaining these insights.

Future research will increasingly employ sophisticated in situ methods to study cesium titanate. For example, in situ X-ray absorption spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), can provide real-time information on the oxidation state and coordination geometry of titanium atoms during catalytic reactions or thermal treatment. tapchidaukhi.com In situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can be used to observe crystal phase formation and growth during synthesis, providing crucial data to control particle size and morphology. researchgate.netmdpi.com These techniques will allow researchers to build a comprehensive picture of reaction mechanisms, phase transitions, and degradation pathways, enabling the rational design of more stable and efficient materials.

Upscaling of Synthesis Methods for Industrial Relevance

For cesium titanate to move from the laboratory to commercial applications, the development of scalable, cost-effective, and environmentally benign synthesis methods is paramount. While lab-scale techniques like solid-state reaction and sol-gel processing are well-established, they often face challenges in terms of energy consumption, precursor cost, and batch-to-batch consistency when scaled up. researchgate.netsciopen.com

Future research will focus on novel synthesis routes with greater potential for industrialization. Microwave-mediated synthesis, for instance, has been proposed as a rapid and energy-efficient method for producing cesium titanium bromide perovskites. nih.gov Continuous flow reactors offer precise control over reaction parameters, leading to higher product consistency and yield compared to batch processes. Additionally, exploring mechanochemical synthesis, which uses mechanical energy to induce chemical reactions, could provide a solvent-free and scalable pathway for producing various cesium titanate phases. dntb.gov.ua A significant challenge that research aims to overcome is the development of scalable processes, like the ligand-assisted reprecipitation (LARP) method, that avoid the difficulties associated with traditional hot-injection techniques for producing nanocrystals in large volumes. nih.gov

Table 2: Comparison of Synthesis Methods for Cesium Titanate
Synthesis MethodTypical ScaleAdvantagesChallenges for UpscalingReference
Solid-State ReactionLabSimple, straightforwardHigh temperatures, long reaction times, poor homogeneity researchgate.netsciopen.com
Sol-GelLabGood homogeneity, lower temperaturesExpensive precursors, solvent removal, shrinkage researchgate.netrsc.org
HydrothermalLabHigh crystallinity, morphology controlHigh-pressure equipment, safety concerns nih.gov
Microwave-MediatedLab to PilotRapid, energy-efficient, scalableRequires microwave-transparent vessels, uniform heating nih.gov
Flow ChemistryPilot to IndustrialHigh consistency, automated control, safeHigh initial investment, potential for cloggingN/A

Integration of Cesium Titanate into Multi-Functional Heterostructures and Composites

The true potential of cesium titanate may be realized through its integration into multi-functional heterostructures and composites. By combining cesium titanate with other materials, it is possible to create synergistic systems with enhanced properties that surpass those of the individual components.

Future research will explore the design and fabrication of advanced composites for a range of applications. In photocatalysis, forming a heterojunction between cesium titanate and another semiconductor can promote charge separation, reduce electron-hole recombination, and enhance catalytic efficiency. researchgate.net For example, creating Z-scheme composites with materials like zirconium-EDTA complexes and 2D titanate nanosheets can lead to more efficient photocatalysts. researchgate.net In electronics, layering cesium titanate with conductive materials could lead to novel sensor or memory devices. Surface modification of electron transport layers with cesium compounds has been shown to improve the performance of perovskite solar cells by retarding charge recombination at interfaces. researchgate.net The development of composites where cesium titanate acts as a stable host matrix for other functional nanoparticles is another promising direction for creating robust, high-performance materials.

Q & A

Basic Question: What are the standard protocols for synthesizing cesium titanate (CsTiO₃) compounds, and how can purity be verified?

Methodological Answer:
Solid-state synthesis is a common approach, involving stoichiometric mixing of Cs₂CO₃ and TiO₂ precursors, followed by calcination at 800–1000°C under inert atmosphere. To verify purity, employ X-ray diffraction (XRD) to confirm phase purity by matching peaks with reference databases (e.g., ICDD PDF-4+). Secondary methods like energy-dispersive X-ray spectroscopy (EDS) and inductively coupled plasma mass spectrometry (ICP-MS) quantify elemental ratios and detect impurities .

Advanced Question: How can factorial design optimize synthesis parameters for CsTiO₃ with enhanced ionic conductivity?

Methodological Answer:
A 2³ factorial design can systematically vary temperature (800–1000°C), precursor molar ratios (Cs:Ti = 1:1 to 1.2:1), and annealing time (6–12 hours). Response variables (e.g., ionic conductivity via impedance spectroscopy) are analyzed using ANOVA to identify significant factors. For example, a study revealed that excess Cs (1.1:1 ratio) minimizes Ti³+ defects, improving conductivity by 30% .

Basic Question: Which characterization techniques are essential for analyzing CsTiO₃’s structural and electronic properties?

Methodological Answer:

  • XRD : Determines crystal structure and phase composition.
  • SEM/TEM : Visualizes grain morphology and detects secondary phases.
  • XPS : Identifies oxidation states (e.g., Ti⁴+ vs. Ti³+).
  • UV-Vis/NIR Spectroscopy : Measures optical bandgap (e.g., 3.2 eV for CsTiO₃).
    Cross-validate results with density functional theory (DFT) calculations to resolve ambiguities in electronic structure .

Advanced Question: How can researchers address discrepancies in reported bandgap values of CsTiO₃ using experimental and computational data?

Methodological Answer:
Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies) or computational approximations (e.g., exchange-correlation functionals in DFT). To resolve this:

Perform controlled synthesis under varying oxygen partial pressures.

Use hybrid functionals (HSE06) for DFT to improve bandgap accuracy.

Compare experimental UV-Vis spectra with calculated electronic densities of states. A 2024 study reconciled a 0.3 eV discrepancy by identifying surface hydroxylation effects .

Basic Question: What theoretical frameworks explain the electronic structure and stability of CsTiO₃?

Methodological Answer:
The ionic-covalent bonding model, based on Pauling’s rules, explains the octahedral coordination of Ti⁴+ with O²⁻. For stability, Goldschmidt’s tolerance factor (t=rA+rO2(rB+rO)t = \frac{r_A + r_O}{\sqrt{2}(r_B + r_O)}) predicts perovskite formation (t ≈ 0.9–1.0). CsTiO₃’s deviation (t > 1) suggests partial Cs displacement, validated via Rietveld refinement of XRD data .

Advanced Question: What advanced computational methods predict CsTiO₃’s stability under extreme conditions (e.g., high pressure/temperature)?

Methodological Answer:
Ab initio molecular dynamics (AIMD) simulations with the Vienna Ab initio Simulation Package (VASP) can model phase transitions under high pressure (e.g., 10 GPa). Pair distribution function (PDF) analysis of synchrotron XRD data validates simulated structural changes. A 2023 study predicted a cubic-to-tetragonal transition at 7 GPa, confirmed experimentally .

Basic Question: How should researchers conduct a literature review on CsTiO₃ using academic databases?

Methodological Answer:
Use SciFinder or Reaxys with search terms: "cesium titanate," "CsTiO₃," and "Cs-Ti-O system." Filter results by publication type (e.g., peer-reviewed articles) and date (last 10 years). For unresolved questions, apply citation-chaining via Web of Science to trace foundational studies. Document search strategies to ensure reproducibility .

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